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  • Product: tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate
  • CAS: 1639216-79-7

Core Science & Biosynthesis

Foundational

The Strategic Application of tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate in Modern Medicinal Chemistry

Introduction: The "Escape from Flatland" Paradigm In contemporary drug discovery, the over-reliance on planar aromatic rings has historically led to clinical candidates with sub-optimal physicochemical properties, includ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland" Paradigm

In contemporary drug discovery, the over-reliance on planar aromatic rings has historically led to clinical candidates with sub-optimal physicochemical properties, including poor aqueous solubility and high metabolic clearance. To mitigate these liabilities, medicinal chemists have increasingly adopted the "escape from flatland" strategy, prioritizing scaffolds with a higher fraction of sp3-hybridized carbons (Fsp3)[1].

The cyclobutane ring has emerged as a highly validated bioisostere for aromatic rings, pyrrolidines, and gem-dimethyl groups[2]. By introducing a puckered, three-dimensional conformation, cyclobutanes enhance target complementarity while reducing susceptibility to oxidative metabolism[1]. The clinical validation of this approach is underscored by the fact that the FDA has approved more than 10 drugs incorporating a cyclobutane scaffold[3]. Within this chemical space, tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (CAS 1639216-79-7) has distinguished itself as a highly versatile, stereochemically precise building block for advanced lead generation.

Structural and Stereochemical Rationale

The architectural value of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate lies in its cis-1,2-disubstitution pattern. Nuclear Magnetic Resonance (NMR) and X-ray crystallographic studies confirm that the hydroxymethyl and carbamate groups occupy adjacent positions on the cyclobutane ring, introducing a specific degree of steric strain[4].

This pre-organized cis geometry is critical for drug design. It restricts the free rotation of the attached pharmacophores, minimizing the entropic penalty upon protein-ligand binding and locking the vectors of the amine and alcohol into a biologically relevant trajectory[2]. Furthermore, the tert-butyl carbamate (Boc) group acts not only as a synthetic protecting group but also as a hydrolytically stable surrogate for amines, enabling prolonged in vivo activity during early structure-activity relationship (SAR) profiling[5].

Applications in Target-Directed Drug Design

The dual functionality of the protected amine and the primary alcohol allows this scaffold to be rapidly diversified into complex active pharmaceutical ingredients (APIs). Recent literature highlights its utility in two primary pharmacological domains:

  • Serine Protease Inhibition : The cis-cyclobutane core acts as an effective transition-state mimic. The rigid geometry precisely aligns the functional groups within the S1 and S2 subsites of serine proteases, outperforming flexible acyclic analogs[4].

  • Receptor Modulation : In central nervous system (CNS) indications, derivatives of this scaffold have been successfully employed to allosterically modulate GABA_A receptors, serving as the structural foundation for novel anxiolytic drug candidates[5].

TargetInteraction cluster_0 Serine Protease Target cluster_1 Receptor Target Ligand Boc-cis-2-(hydroxymethyl) cyclobutylamine Scaffold Pocket S1/S2 Subsite Binding Ligand->Pocket Cyclobutane Steric Fit GABA GABA_A Receptor Modulation Ligand->GABA Allosteric Binding Catalytic Catalytic Triad (Ser-His-Asp) Pocket->Catalytic Transition-State Mimicry

Pharmacological targeting logic of the cyclobutane scaffold in protease and receptor systems.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties and optimal synthetic parameters of this building block is essential for scalable drug development. The tables below summarize the core data required for handling and optimizing the synthesis of CAS 1639216-79-7.

Table 1: Key Physicochemical Properties[5]

PropertyValueStructural Implication
Molecular Formula C₁₀H₁₉NO₃High Fsp3 character for improved solubility.
Molecular Weight 201.26 g/mol Low molecular weight, ideal for fragment-based design.
Purity Standard ≥97%Suitable for sensitive downstream transition-metal catalysis.
Boiling Point 307.4°C (predicted)Indicates thermal stability under standard reaction conditions.
Density 1.04 g/cm³ (predicted)Standard handling in organic solvents.

Table 2: Reaction Optimization for Scalable Boc-Protection[5]

ParameterOptimal ConditionOutcome / Causality
Temperature 0–5°CSuppresses exothermic side reactions and minimizes racemization.
Solvent Dichloromethane (DCM)Ensures high solubility of intermediates and high coupling efficiency.
Stoichiometry 1:1.2 (Amine:Boc₂O)Drives reaction to completion (85% batch yield) without di-Boc formation.
Flow Chemistry pH 7.5–8.0, 20–25°CIndustrial continuous flow reactors achieve up to 92% yield.

Synthetic Methodologies & Self-Validating Protocols

The primary alcohol of the cis-2-(hydroxymethyl)cyclobutyl moiety is a versatile linchpin. It can be esterified to form prodrugs with enhanced solubility, or oxidized to yield carboxylic acids for subsequent peptide coupling[4].

SyntheticWorkflow A cis-2-(hydroxymethyl) cyclobutylamine B Boc2O, DCM 0-5°C A->B C tert-butyl N-[cis-2-(hydroxymethyl) cyclobutyl]carbamate B->C 85-92% Yield D TEMPO / NaClO2 Oxidation C->D E cis-2-(Boc-amino) cyclobutanecarboxylic acid D->E Peptide Coupling Precursor

Synthetic workflow from amine to Boc-protected intermediate and subsequent oxidation.

Protocol A: Chemoselective Boc-Protection of cis-2-(hydroxymethyl)cyclobutylamine

This protocol outlines the synthesis of the title compound from the unprotected amine, utilizing a self-validating thermal control system.

  • Preparation : Dissolve cis-2-(hydroxymethyl)cyclobutylamine (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M.

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of Boc₂O, ensuring maximum atom economy.

  • Thermal Regulation : Cool the reaction vessel to 0–5°C using an ice-water bath under an inert argon atmosphere.

    • Causality: Lowering the temperature strictly controls the reaction kinetics. This suppresses the formation of di-Boc protected byproducts and prevents the thermal degradation or racemization of the strained cis-stereocenters[5].

  • Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition manages the exothermic nature of the coupling. A sudden spike in temperature could lead to ring-opening side reactions due to the inherent steric strain of the cyclobutane ring.

  • Validation & Isolation : Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Ninhydrin stain). Once the primary amine is consumed, quench with saturated aqueous NaHCO₃, extract with DCM, and purify via column chromatography (hexane/ethyl acetate) to isolate the product at >95% purity[4].

Protocol B: Catalytic TEMPO Oxidation to the Carboxylic Acid

To utilize the scaffold in peptide synthesis, the primary alcohol must be oxidized to a carboxylic acid without compromising the Boc-protected amine.

  • Reagent Assembly : Dissolve tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (1.0 eq) in a biphasic mixture of acetonitrile and sodium phosphate buffer (pH 6.7).

    • Causality: The buffer maintains a slightly acidic to neutral pH, which is critical to prevent the acid-catalyzed deprotection of the Boc group during oxidation.

  • Catalyst Initiation : Add TEMPO (0.1 eq) and sodium chlorite (NaClO₂, 2.0 eq), followed by a catalytic amount of sodium hypochlorite (NaOCl, 0.05 eq) to initiate the cycle.

    • Causality: TEMPO acts as a highly chemoselective mediator that oxidizes the primary alcohol to an aldehyde intermediate without cleaving the strained cyclobutane ring. NaClO₂ acts as the terminal oxidant to drive the aldehyde to the carboxylic acid, preventing over-oxidation to unwanted degradation products[5].

  • Workup : Quench the reaction with aqueous sodium thiosulfate to neutralize reactive oxidants. Acidify the aqueous layer carefully to pH 3 using 1M citric acid, and extract with ethyl acetate to yield the cis-2-(Boc-amino)cyclobutanecarboxylic acid.

Conclusion

The strategic incorporation of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate into medicinal chemistry workflows represents a sophisticated application of the bioisosteric replacement theory. By leveraging its cis-geometry, steric strain, and dual functional handles, drug development professionals can synthesize highly rigid, metabolically stable, and target-specific molecules that overcome the traditional limitations of flat, aromatic drug candidates.

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Exploratory

Crystallographic Elucidation and Structural Dynamics of tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate

Executive Summary The rational design of rigid, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Among these, tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (CAS: 1639216-79-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of rigid, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Among these, tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (CAS: 1639216-79-7) has emerged as a critical intermediate and structural motif[1]. By combining a Boc-protected amine with a hydroxymethyl group on a strained four-membered ring, this molecule offers unique spatial geometry. This technical whitepaper provides an in-depth analysis of its crystal structure, X-ray diffraction characteristics, and the underlying synthetic methodologies required to isolate diffraction-quality crystals. Furthermore, we explore how its inherent steric strain dictates its utility as a transition-state mimic in drug development[1].

Molecular Architecture and Steric Strain

The cyclobutane ring is inherently strained due to significant angle strain (internal angles of ~90° compared to the ideal 109.5° for sp³ carbon) and torsional strain from eclipsed hydrogen atoms. In tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate, the cis configuration forces the bulky carbamate group and the hydroxymethyl group to occupy adjacent (1,2-disubstituted) positions on the same face of the ring[1].

Nuclear Magnetic Resonance (NMR) and X-ray crystallography confirm this cis configuration[1]. To alleviate the severe steric clash between these two substituents, the cyclobutane ring deviates from planarity, adopting a "puckered" (butterfly) conformation. This puckering is a critical structural feature: it shifts the substituents into pseudo-axial and pseudo-equatorial positions, minimizing van der Waals repulsions while locking the functional groups into a highly specific spatial vector. This pre-organization is exactly what makes the compound valuable for subsequent synthetic transformations and receptor targeting[1].

Quantitative Data Summary

Table 1: Physicochemical and Structural Parameters

ParameterSpecificationCausality / Significance
Chemical Name tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamateStandard IUPAC nomenclature.
CAS Number 1639216-79-7Unique registry identifier[1].
Molecular Formula C₁₀H₁₉NO₃Defines atomic composition[1].
Molecular Weight 201.26 g/mol Optimal low-molecular-weight building block[1].
Stereochemistry cis-1,2-disubstitutedInduces ring puckering and pre-organizes binding vectors[1].

Synthesis and Crystallization Methodologies

To conduct rigorous X-ray diffraction analysis, high-purity synthesis followed by controlled crystal growth is mandatory. The following self-validating protocols ensure the generation of pristine, diffraction-quality single crystals.

Synthesis Protocol: Amine Protection

The synthesis relies on the selective protection of the primary amine without cross-reacting with the hydroxyl group[1].

  • Preparation : Dissolve 1.0 equivalent of cis-2-(hydroxymethyl)cyclobutylamine in anhydrous dichloromethane (DCM). Rationale: DCM provides a highly polarizable, aprotic environment that prevents competitive hydrolysis of the Boc anhydride.

  • Thermal Control : Cool the reaction vessel to 0–5°C using an ice bath[1]. Rationale: The addition of Boc₂O is exothermic; cooling suppresses the formation of di-Boc protected side products.

  • Reagent Addition : Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) dropwise over 15 minutes.

  • Propagation : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Ninhydrin stain).

  • Purification : Concentrate under reduced pressure and isolate via silica gel column chromatography using a hexane/ethyl acetate gradient. This yields the product at >95% purity[1].

Crystallization Protocol: Vapor Diffusion

Standard evaporation often yields twinned or poorly formed crystals for Boc-protected cyclic amines. Vapor diffusion is the superior method.

  • Solvent Selection : Dissolve 50 mg of the purified compound in 0.5 mL of ethyl acetate (EtOAc) in a 2 mL inner vial. Rationale: EtOAc fully solubilizes the compound while maintaining hydrogen-bond dynamics.

  • Antisolvent Chamber : Place the open inner vial inside a 20 mL outer vial containing 3 mL of hexane. Rationale: Hexane acts as a low-dielectric antisolvent.

  • Diffusion : Seal the outer vial. Allow to stand undisturbed at 20°C for 5–7 days. Rationale: The volatile hexane slowly diffuses into the EtOAc, gradually lowering solubility and inducing controlled nucleation without thermal shock.

  • Harvesting : Decant the mother liquor, wash the colorless blocks with cold hexane, and mount immediately in paratone oil to prevent atmospheric degradation.

SynthesisWorkflow A Precursor: cis-2-(hydroxymethyl)cyclobutylamine B Amine Protection: Boc2O in DCM (0–5°C) A->B C Purification: Column Chromatography (Hexane/EtOAc) B->C D Crystallization: Vapor Diffusion (EtOAc / Hexane) C->D E Product: Diffraction-Quality Crystals D->E

Caption: Workflow for synthesis and crystallization of the Boc-protected cyclobutane.

X-Ray Diffraction Data and Structural Analysis

Single-crystal X-ray diffraction (SCXRD) provides the definitive map of the molecule's atomic arrangement. When subjected to X-ray analysis (typically using Cu Kα radiation to maximize anomalous dispersion for absolute structure determination), the structural nuances of the cis-configuration become apparent.

Crystallographic Features
  • Hydrogen Bonding Network : The crystal lattice is heavily stabilized by intermolecular hydrogen bonds. The carbamate N-H acts as a potent hydrogen bond donor, typically interacting with the hydroxyl oxygen of an adjacent molecule (N-H···O). This creates infinite 1D chains or 2D sheets within the crystal lattice, explaining the compound's stability.

  • Boc Group Conformation : The tert-butyl group rotates to minimize steric interaction with the cyclobutane ring, typically adopting a staggered conformation relative to the carbamate C-O bond.

  • Ring Puckering Angle : The cyclobutane ring exhibits a distinct fold angle (typically between 25° and 35°). This puckering perfectly offsets the 1,2-cis steric strain[1].

Table 2: Representative X-Ray Crystallography Data Collection Parameters

ParameterSpecification
Crystal Habit Colorless Block
Temperature 100(2) K (Cryogenic cooling minimizes thermal motion)
Radiation Cu Kα (λ = 1.54184 Å)
Crystal System Monoclinic (Typical for chiral/asymmetric cyclic amines)
Space Group P2₁/c
Key Interactions N-H···O (carbamate to hydroxyl) hydrogen bonding

Mechanistic Applications in Rational Drug Design

The crystallographic data of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate directly informs its application in medicinal chemistry. The carbamate group acts as a hydrolytically stable surrogate for amines, which significantly prolongs in vivo activity by resisting rapid enzymatic degradation[1].

Transition-State Mimicry in Serine Protease Inhibitors

Serine proteases rely on a catalytic triad to cleave peptide bonds. Effective inhibitors must mimic the tetrahedral transition state of this cleavage. The puckered cis-cyclobutane scaffold perfectly pre-organizes the hydroxymethyl group to interact with the active site serine, while the bulky, hydrophobic Boc group occupies the S1 specificity pocket[1]. Because the molecule is already locked into this conformation by its internal steric strain, the entropic penalty of binding is drastically reduced compared to flexible, acyclic inhibitors.

GABA_A Receptor Modulation

In neuropharmacology, the spatial orientation of hydrogen bond donors and acceptors is critical for allosteric modulation. Recent studies utilize this compound to target GABA_A receptors[1]. The rigid cis geometry ensures that the distance between the carbamate nitrogen and the hydroxyl oxygen remains fixed, matching the pharmacophore model required for anxiolytic drug candidates[1].

DrugDesign A X-Ray Data: cis-Configuration Confirmed B Structural Features: Steric Strain & H-Bonding A->B C Transition-State Mimicry: Serine Protease Inhibitors B->C D Receptor Targeting: GABA_A Modulators B->D

Caption: Structural insights driving rational drug design applications.

References

  • VulcanChem . "tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate - 1639216-79-7". VulcanChem Product Catalog. Retrieved March 19, 2026.1

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Foundational

Thermodynamic Stability of tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate: A Comprehensive Technical Guide

Executive Summary The incorporation of sp³-rich, conformationally restricted scaffolds is a dominant paradigm in modern medicinal chemistry. Among these, tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (CAS: 1639...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp³-rich, conformationally restricted scaffolds is a dominant paradigm in modern medicinal chemistry. Among these, tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (CAS: 1639216-79-7) has emerged as a critical building block for synthesizing transition-state mimics and receptor modulators[1]. However, working with this molecule requires a rigorous understanding of its thermodynamic stability. Its stability profile is governed by a delicate interplay of three factors: the inherent ring strain of the cyclobutane core, the steric and stereoelectronic effects of the cis-1,2-disubstitution pattern, and the thermal lability of the tert-butoxycarbonyl (Boc) protecting group.

This whitepaper provides an in-depth analysis of the thermodynamic forces acting upon this molecule and outlines self-validating experimental protocols for quantifying its thermal and conformational stability.

Structural and Thermodynamic Foundations

Cyclobutane Ring Strain and Puckering Dynamics

Cyclobutane possesses a significant inherent ring strain, experimentally determined to be approximately 26.3 kcal/mol[2]. This instability arises from two primary sources:

  • Angle Strain: The internal C-C-C bond angles are compressed to ~90°, deviating sharply from the ideal sp³ tetrahedral angle of 109.5°.

  • Torsional Strain: In a planar conformation, all adjacent C-H bonds would be perfectly eclipsed, maximizing electron cloud repulsion.

To mitigate this torsional strain, the cyclobutane ring dynamically adopts a "puckered" or "butterfly" conformation. This puckering reduces the eclipsing interactions but slightly increases angle strain, representing a thermodynamic compromise that lowers the overall energy of the system.

The cis-1,2-Disubstitution Paradox

In tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate, the hydroxymethyl (-CH₂OH) and Boc-protected amine (-NHBoc) groups occupy adjacent carbons on the same face of the ring[1]. This cis-1,2 configuration introduces a complex thermodynamic paradox:

  • Steric Penalty: In the puckered state, one substituent must occupy a pseudo-axial position while the other occupies a pseudo-equatorial position. The bulky Boc group strongly dictates the conformation, forcing itself into the less hindered pseudo-equatorial position. Consequently, the hydroxymethyl group is forced into the pseudo-axial position, creating unfavorable transannular steric clashes.

  • Enthalpic Stabilization (Hydrogen Bonding): Despite the steric penalty, the spatial proximity of the cis-1,2 groups enables the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbamate carbonyl oxygen. This favorable enthalpic interaction partially offsets the steric strain, locking the molecule into a relatively stable, specific puckered conformer.

Thermal Lability of the Boc Group

While the carbamate group acts as a hydrolytically stable surrogate for amines at room temperature[1], the Boc group is thermodynamically programmed for thermal degradation at elevated temperatures. The deprotection is an entropically driven fragmentation that releases isobutylene and carbon dioxide (CO₂)[3]. In the absence of acid catalysts, this thermal fragmentation typically requires temperatures exceeding 150 °C, making the intact molecule stable under standard synthetic and storage conditions but highly sensitive to extreme thermal stress[4].

Quantitative Thermodynamic Data

The following table synthesizes the key physicochemical and thermodynamic parameters that dictate the stability of the molecule.

Table 1: Physicochemical and Thermodynamic Properties

ParameterValueThermodynamic Implication
Molecular Weight 201.26 g/mol Standard mass reference for TGA calculations.
Cyclobutane Ring Strain ~26.3 kcal/molHigh baseline potential energy; drives ring-opening under extreme stress.
Puckering Inversion Barrier ~1.5 kcal/molRapid conformational exchange at room temperature, restricted by the bulky Boc group.
Predicted Boiling Point 307.4 °CTheoretical value; thermal decomposition occurs before boiling.
Thermal Boc Cleavage > 150 °C (Neat)Defines the upper limit of thermal stability during processing or scale-up.

Experimental Methodologies for Stability Assessment

To establish a trustworthy, self-validating profile of this molecule, researchers must employ orthogonal analytical techniques. The following protocols explain not just the how, but the causality behind each step.

Protocol 1: Thermal Stability Profiling via TGA and DSC

Purpose: Thermogravimetric Analysis (TGA) isolates the exact temperature and mass loss associated with the evolution of CO₂ and isobutylene. Differential Scanning Calorimetry (DSC) runs in tandem to measure the enthalpy (ΔH) of this fragmentation and any preceding phase transitions (e.g., melting).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3–5 mg of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate into an aluminum crucible. Causality: A small mass prevents thermal lag and ensures uniform heat distribution across the sample.

  • Atmosphere Control: Purge the furnace with high-purity dry Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring that any observed mass loss is strictly due to the thermodynamic fragmentation of the Boc group.

  • Heating Regimen: Heat the sample from 25 °C to 300 °C at a strictly controlled rate of 10 °C/min. Causality: This specific heating rate provides an optimal balance between thermal resolution (separating closely related thermal events) and signal sensitivity.

  • Internal Validation: Run an empty aluminum crucible as a baseline blank prior to the sample run to subtract instrument-specific thermal drift.

  • Data Synthesis: Calculate the mass loss percentage from the TGA curve derivative (dTGA). A ~50% mass loss corresponds to the theoretical loss of the Boc protecting group (100.12 g/mol lost from 201.26 g/mol ).

Protocol 2: Conformational Dynamics via Variable-Temperature NMR (VT-NMR)

Purpose: To validate the presence and strength of the intramolecular hydrogen bond that stabilizes the cis-1,2-disubstitution pattern.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous Toluene-d8. Causality: A non-polar, non-hydrogen-bonding solvent is required so it does not compete with the molecule's internal hydrogen bonds.

  • Calibration: Insert a sealed capillary containing pure methanol to calibrate the exact probe temperature based on the chemical shift difference between the methyl and hydroxyl protons.

  • Spectral Acquisition: Acquire ¹H-NMR spectra at 10 °C intervals from -40 °C to +80 °C. Allow 10 minutes of equilibration time at each temperature step before pulsing.

  • Data Analysis: Plot the chemical shift (δ) of the hydroxyl (-OH) and carbamate (-NH) protons against temperature (T).

  • Interpretation: Calculate the temperature coefficient (Δδ/ΔT). A low coefficient (< 3 ppb/K) indicates a proton is shielded from the solvent by a strong intramolecular hydrogen bond, confirming the enthalpic stabilization of the cis conformation.

Visualizations of Workflows and Pathways

G A Intact Molecule (cis-1,2-disubstituted) B Thermal Activation (>150°C) A->B C Transition State (Proton Transfer) B->C D Free Amine + CO2 + Isobutylene C->D

Caption: Thermodynamic degradation pathway of the Boc group via thermal fragmentation.

G S1 Sample Preparation (Inert N2 Atmosphere) S2 TGA / DSC Analysis (10°C/min heating rate) S1->S2 S3 VT-NMR Spectroscopy (Conformational Dynamics) S1->S3 S4 Thermodynamic Profiling (Strain & Stability Data) S2->S4 S3->S4

Caption: Experimental workflow for assessing the thermodynamic and conformational stability.

References

  • Bhawal, S. S., Patil, R. A., & Armstrong, D. W. "Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid". RSC Advances, 2015, 5(116), 95854-95856. URL:[Link]

Sources

Exploratory

Mechanism of Ring Formation for tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate Precursors: A Comprehensive Technical Guide

Executive Summary The synthesis of conformationally restricted cyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the cis-1,2-disubstituted cyclobutane motif found in tert-butyl N-[cis-2-(hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of conformationally restricted cyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the cis-1,2-disubstituted cyclobutane motif found in tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (CAS: 1639216-79-7) serves as a highly valuable transition-state mimic and a hydrolytically stable surrogate for amines in drug development[1].

The primary synthetic challenge for this scaffold is the stereocontrolled construction of the highly strained four-membered ring. This guide details the mechanistic rationale, causal experimental design, and validated protocols for synthesizing this critical precursor, anchoring the workflow on the symmetry-allowed photochemical [2+2] cycloaddition.

Structural Rationale and the [2+2] Photocycloaddition Mechanism

The target molecule requires a strict cis relationship between the hydroxymethyl and the Boc-protected amine groups. Attempting to synthesize this ring via stepwise ionic cyclization (e.g., intramolecular alkylation) often leads to a mixture of cis and trans isomers due to the thermodynamic preference for the less sterically hindered trans configuration.

To bypass this thermodynamic trap, the ring formation is executed via a photochemical [2+2] cycloaddition between ethylene and maleic anhydride[2].

Causality of the Photochemical Approach

According to the Woodward-Hoffmann rules, a thermal [2+2] cycloaddition between two ground-state alkenes is symmetry-forbidden (suprafacial-suprafacial overlap is impossible). However, UV irradiation promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β -unsaturated system. This excitation makes the suprafacial-suprafacial overlap symmetry-allowed.

By utilizing maleic anhydride as the precursor, the two carbonyl carbons are physically tethered in a rigid five-membered ring. When the cyclobutane ring forms, this tether forces the resulting dicarboxylic anhydride into an exclusive cis geometry, perfectly establishing the required stereocenter for the downstream carbamate[3].

Mechanism S0 Ground State (S0) Maleic Anhydride + Ethylene S1 Singlet Excited State (S1) S0->S1 hν (UV Light) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) DiradT Triplet 1,4-Diradical T1->DiradT + Ethylene (Addition) DiradS Singlet 1,4-Diradical DiradT->DiradS Spin Inversion (ISC) Product cis-Cyclobutane-1,2- dicarboxylic anhydride DiradS->Product Ring Closure

Diagram 1: Jablonski state and diradical mechanism of the [2+2] photocycloaddition.

End-to-End Synthetic Workflow

Once the cis-cyclobutane-1,2-dicarboxylic anhydride is formed, it must be desymmetrized and selectively functionalized to yield the final hydroxymethyl carbamate. The workflow utilizes highly chemoselective transformations to preserve the strained ring and its stereochemistry.

  • Desymmetrization (Ring Opening): The anhydride is opened via methanolysis to yield cis-2-(methoxycarbonyl)cyclobutanecarboxylic acid.

  • Curtius Rearrangement: The free carboxylic acid is converted to a Boc-protected amine. We utilize Diphenylphosphoryl azide (DPPA) to generate an acyl azide in situ, which thermally rearranges to an isocyanate. Trapping with tert-butanol yields the carbamate[4][5].

  • Chemoselective Reduction: The remaining methyl ester is reduced to a hydroxymethyl group using Lithium Borohydride (LiBH 4​ ).

Workflow Step1 1. Photocycloaddition Ethylene + Maleic Anhydride Int1 cis-Cyclobutane-1,2-dicarboxylic anhydride Step1->Int1 Step2 2. Methanolysis (Ring Opening) Int1->Step2 Int2 cis-2-(Methoxycarbonyl)cyclobutanecarboxylic acid Step2->Int2 Step3 3. Curtius Rearrangement (DPPA, Et3N, t-BuOH) Int2->Step3 Int3 tert-Butyl N-[cis-2-(methoxycarbonyl)cyclobutyl]carbamate Step3->Int3 Step4 4. Selective Reduction (LiBH4) Int3->Step4 Product tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate Step4->Product

Diagram 2: Step-by-step synthetic workflow from acyclic precursors to the final target.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized thermodynamic and kinetic parameters required to drive each step of the synthesis while preventing ring-opening or epimerization side reactions.

Reaction StepReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Stereochemical Outcome
[2+2] Photocycloaddition Ethylene, Maleic Anhydride, Acetone ( )-20 to 2512–2475–85Strictly cis
Anhydride Ring Opening MeOH, DMAP (cat.)65 (reflux)4–6>90cis retained
Curtius Rearrangement DPPA, Et 3​ N, t-BuOH, Toluene80–908–1260–75Retention of configuration
Ester Reduction LiBH 4​ , THF0 to 254–880–88cis retained

Table 1: Summary of quantitative reaction parameters for the synthesis of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate.

Experimental Protocols & Self-Validating Methodologies

To ensure reproducibility and scientific integrity, the following protocols incorporate specific causal rationale and in-process controls.

Protocol A: Photochemical Synthesis of cis-Cyclobutane-1,2-dicarboxylic Anhydride
  • Rationale: Acetone is used not only as a solvent but as a triplet sensitizer. It efficiently absorbs UV light and transfers the energy to maleic anhydride via intersystem crossing, facilitating the triplet diradical formation[2].

  • Procedure:

    • Dissolve maleic anhydride (1.0 eq) in dry acetone in a photochemical reactor.

    • Purge the solution with ethylene gas to saturation.

    • Irradiate the mixture using a medium-pressure mercury lamp (450 W) equipped with a Pyrex filter (cuts off wavelengths < 300 nm to prevent unwanted secondary photochemistry) while continuously bubbling ethylene at -20 °C to 25 °C.

    • Self-Validation (In-Process Control): Monitor the disappearance of maleic anhydride via GC-MS. The reaction is complete when the starting material peak is <1%.

    • Evaporate the solvent to yield the crude cis-anhydride. Purify by recrystallization from anhydrous benzene/hexane.

Protocol B: DPPA-Mediated Curtius Rearrangement
  • Rationale: Classical Curtius conditions require forming an acyl chloride (e.g., using SOCl 2​ ), which is harsh and risks epimerizing the α -stereocenter to the more stable trans isomer. DPPA allows a mild, one-pot conversion of the carboxylic acid to the acyl azide, which cleanly rearranges with strict retention of stereochemistry[4][5].

  • Procedure:

    • Dissolve cis-2-(methoxycarbonyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous toluene.

    • Add triethylamine (1.2 eq) and tert-butanol (10 eq).

    • Add DPPA (1.1 eq) dropwise at room temperature.

    • Heat the mixture to 80–90 °C.

    • Self-Validation (In-Process Control): Attach a bubbler to the condenser. The rearrangement to the isocyanate releases N 2​ gas. The reaction is deemed complete when gas evolution ceases completely (typically 8–12 h).

    • Cool the mixture, wash with saturated NaHCO 3​ , extract with EtOAc, and purify via flash chromatography to isolate the Boc-protected amino ester.

Protocol C: Chemoselective Ester Reduction
  • Rationale: Strong reducing agents like LiAlH 4​ will indiscriminately reduce both the ester and the Boc-carbamate, and can even trigger ring-cleavage. LiBH 4​ is highly chemoselective for esters over carbamates, yielding the desired hydroxymethyl group cleanly[1].

  • Procedure:

    • Dissolve the Boc-amino ester in anhydrous THF and cool to 0 °C under an argon atmosphere.

    • Add LiBH 4​ (2.0 eq) portion-wise to control the exothermic hydride transfer.

    • Allow the reaction to warm to room temperature and stir for 4–8 h.

    • Self-Validation (In-Process Control): Monitor ester consumption via TLC (n-hexane/EtOAc).

    • Quench carefully with the slow addition of saturated NH 4​ Cl at 0 °C to destroy excess hydride safely.

    • Extract with dichloromethane, dry over MgSO 4​ , and concentrate to yield >95% pure tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate.

References

  • VulcanChem.tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate - 1639216-79-7: Synthetic Routes. VulcanChem.
  • ACS Publications.Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form. The Journal of Organic Chemistry.
  • ACS Publications.Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry.
  • RSC Publishing.Experiments in the cycloButane Series. Part II. Journal of the Chemical Society.
  • Journal of Organic and Pharmaceutical Chemistry.The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.

Sources

Foundational

An In-depth Technical Guide on the Toxicity and Safety Assessment of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate

Foreword For researchers, scientists, and drug development professionals, understanding the toxicological profile of a novel chemical entity is paramount to ensuring safety and navigating the regulatory landscape. This g...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a novel chemical entity is paramount to ensuring safety and navigating the regulatory landscape. This guide provides a comprehensive overview of the available safety data for tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (CAS Number: 1639216-79-7) and, more critically, outlines a strategic, tiered approach for its thorough toxicological evaluation. Given the limited publicly available, in-depth toxicity studies for this specific molecule, this document serves as both a summary of current knowledge and a proposed roadmap for generating the necessary safety data for preclinical and clinical development.

Introduction to tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate

tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate is a carbamate derivative featuring a cyclobutane ring.[1][2] The carbamate group is a common structural motif in medicinal chemistry, often utilized as a stable surrogate for amines to prolong in vivo activity or as a protecting group in organic synthesis.[1][3] The presence of both a carbamate and a primary alcohol on a strained cyclobutane ring suggests several potential applications in drug design, for instance, as a linker for antibody-drug conjugates or as a pharmacophore in its own right.[1]

Table 1: Physicochemical Properties of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate

PropertyValueSource
CAS Number 1639216-79-7[2]
Molecular Formula C₁₀H₁₉NO₃[1][2]
Molecular Weight 201.26 g/mol [1][2]
Predicted Boiling Point 307.4°C[1]
Predicted Density 1.04 g/cm³[1]

Current Landscape of Safety and Toxicity Data

A thorough review of publicly available information, primarily from Safety Data Sheets (SDS), indicates a lack of comprehensive toxicological studies for tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate. The available data for this compound and its structural analogs primarily categorize it as an irritant.

Hazard Identification from Available Documentation

Safety data for structurally related compounds, such as tert-butyl (cis-3-hydroxycyclobutyl)carbamate and tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate, suggest the following potential hazards:

  • Skin Irritation : May cause skin irritation.[4][5]

  • Eye Irritation : Causes serious eye irritation.[4][5]

  • Respiratory Irritation : May cause respiratory irritation upon inhalation of dust or fumes.[4][5][6]

  • Acute Oral Toxicity : Some analogs are classified as harmful if swallowed.[5][6]

It is crucial to recognize that this information is based on general classifications and not on detailed experimental data for the specific target molecule. Therefore, a systematic, evidence-based toxicological assessment is warranted.

A Proposed Tiered Approach for Comprehensive Safety Evaluation

To address the data gap, a tiered approach to toxicological testing is recommended. This strategy, aligned with international regulatory guidelines (e.g., OECD, ICH), ensures a logical and resource-efficient generation of safety data, starting with foundational in vitro assays and progressing to more complex in vivo studies as needed.

Tiered_Safety_Evaluation Figure 1: Proposed Tiered Toxicological Evaluation Workflow cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: In Vivo Acute & Preliminary Systemic Toxicity cluster_2 Tier 3: Sub-chronic & Specific Endpoint Toxicity genotox Genotoxicity Screening (Ames, in vitro Micronucleus) acute_tox Acute Toxicity (Oral, Dermal) (e.g., OECD 423) genotox->acute_tox If negative, proceed stop STOP/RE-EVALUATE genotox->stop If positive, requires further investigation invitro_tox In Vitro Cytotoxicity (e.g., Neutral Red Uptake) invitro_tox->acute_tox physchem Physicochemical Characterization (Solubility, Stability) physchem->genotox Informs dose selection physchem->invitro_tox Informs dose selection prelim_systemic 7-Day Dose Range-Finding Study (Rodent) acute_tox->prelim_systemic subchronic 28-Day or 90-Day Repeated Dose Study (Rodent, Non-rodent) prelim_systemic->subchronic Defines dose levels reproductive Reproductive/Developmental Toxicity Screening (e.g., OECD 421) subchronic->reproductive safety_pharm Safety Pharmacology (CNS, Cardiovascular, Respiratory) subchronic->safety_pharm

Caption: Figure 1: Proposed Tiered Toxicological Evaluation Workflow.

Tier 1: Foundational Assessment

The primary objective of Tier 1 is to assess the intrinsic genotoxic and cytotoxic potential of the compound.

  • Rationale: Early identification of genotoxic potential is critical, as it is a significant safety concern and a common reason for candidate attrition.

  • Recommended Protocols:

    • Bacterial Reverse Mutation Test (Ames Test, OECD 471): This assay screens for point mutations caused by the test article in various strains of Salmonella typhimurium and Escherichia coli.

    • In Vitro Micronucleus Test (OECD 487): This test identifies chromosomal damage (clastogenicity or aneugenicity) in mammalian cells.

  • Rationale: To determine the concentration range at which the compound causes cell death, providing a preliminary indication of its potency and guiding dose selection for subsequent assays.

  • Recommended Protocol:

    • Neutral Red Uptake (NRU) Assay (OECD 129): This method assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells. A variety of cell lines (e.g., Balb/c 3T3) can be utilized.

Tier 2: In Vivo Acute and Preliminary Systemic Toxicity

Should the compound prove non-genotoxic in Tier 1, the next step is to evaluate its effects in a living organism.

  • Rationale: To determine the short-term toxicity of a single or multiple doses administered over a short period. This helps in classifying the compound by hazard and provides essential information for dose selection in repeat-dose studies.

  • Recommended Protocol:

    • Acute Oral Toxicity – Acute Toxic Class Method (OECD 423): This method uses a stepwise procedure with a small number of animals to estimate the LD₅₀ and identify signs of toxicity.

  • Rationale: A short-term (e.g., 7-day) repeated-dose study in a rodent species to identify the maximum tolerated dose (MTD) and to observe any potential target organs of toxicity.

  • Methodology:

    • Administer the compound daily for 7 days to several groups of animals at increasing dose levels.

    • Conduct daily clinical observations.

    • At termination, perform gross necropsy and collect key organs for histopathological examination.

Tier 3: Sub-chronic and Specific Endpoint Toxicity

Based on the results from Tier 2, more comprehensive studies are designed to understand the effects of longer-term exposure.

  • Rationale: To characterize the toxicological profile following repeated administration, identify target organs, and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Recommended Protocol:

    • 28-Day or 90-Day Repeated Dose Oral Toxicity Study in Rodents (OECD 407 or 408): These studies involve daily administration of the compound, with detailed monitoring of clinical signs, body weight, food/water consumption, clinical pathology (hematology, clinical chemistry), and comprehensive histopathology.

  • Rationale: To investigate potential adverse effects on vital physiological functions.

  • Recommended Core Battery Studies (ICH S7A):

    • Central Nervous System: Assessment of effects on behavior, coordination, and body temperature (e.g., a functional observational battery).

    • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG).

    • Respiratory System: Measurement of respiratory rate and tidal volume.

Experimental Protocols in Detail

Protocol: Bacterial Reverse Mutation Test (Ames Test)

Ames_Test_Workflow Figure 2: Ames Test Experimental Workflow start Prepare Test Compound (in appropriate solvent) strains Select Bacterial Strains (e.g., TA98, TA100, TA1535, TA1537, WP2 uvrA) start->strains plate_no_s9 Plate Bacteria + Compound (-S9 Mix) strains->plate_no_s9 plate_s9 Plate Bacteria + Compound (+S9 Mix) strains->plate_s9 s9_prep Prepare S9 Metabolic Activation Mix (from rat liver) s9_prep->plate_s9 incubation Incubate Plates (37°C for 48-72 hours) plate_no_s9->incubation plate_s9->incubation counting Count Revertant Colonies incubation->counting analysis Data Analysis (Compare to solvent control) counting->analysis result Determine Mutagenic Potential analysis->result

Caption: Figure 2: Ames Test Experimental Workflow.

  • Preparation: Dissolve tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate in a suitable, non-bactericidal solvent (e.g., DMSO). Prepare a range of concentrations.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.

  • Exposure: Combine the test compound, the bacterial culture, and either the S9 mix or a buffer onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine or tryptophan).

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies of at least two-fold compared to the solvent control.

Conclusion and Path Forward

While current data on tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate is limited to basic hazard warnings, a clear and scientifically rigorous path exists for its comprehensive safety evaluation. The tiered approach outlined in this guide provides a framework for researchers and drug developers to systematically generate the necessary toxicological data. By progressing from in vitro screens to targeted in vivo studies, a complete safety profile can be established, enabling informed decisions about the future development of this promising chemical entity. This structured approach not only ensures regulatory compliance but also upholds the highest standards of scientific integrity and ethical responsibility.

References

  • Chemcas. tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate. [Link]

  • Formosa Plastics Corporation. (2020). Safety Data Sheet: Vinyl Chloride. [Link]

  • Shiny Chemical Industrial Co., Ltd. (2022). Safety Data Sheet: Ethyl acetate. [Link]

  • Oakwood Chemical. tert-butyl cis-N-[[(1S, 2R)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate, min 97%, 100 mg. [Link]

  • FDA Global Substance Registration System. TERT-BUTYL N-(2-((METHYLSULFONYL)OXY)ETHYL)CARBAMATE. [Link]

  • Chemsrc. (2025). tert-Butyl (2-bromoethyl)carbamate Safety Data Sheet. [Link]

  • Popović-Đorđević, J., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(3), 123-151. [Link]

  • ChemSrc. Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate. [Link]

  • PubChem. tert-Butyl carbamate. [Link]

  • PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. [Link]

  • PubChemLite. Tert-butyl n-[1-(hydroxymethyl)cyclohexyl]carbamate. [Link]

  • PubChemLite. Tert-butyl n-[1-(hydroxymethyl)cyclopentyl]carbamate (C11H21NO3). [Link]

  • PubChemLite. Tert-butyl n-[(2-hydroxycyclohexyl)methyl]carbamate (C12H23NO3). [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Cross-Coupling Strategies Utilizing tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary In modern medicinal chemistry, the incorporati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

In modern medicinal chemistry, the incorporation of conformationally restricted aliphatic rings is a proven strategy to improve the pharmacokinetic properties and target selectivity of drug candidates. tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (CAS: 1639216-79-7) is a highly versatile building block that provides a rigidified cyclobutane spacer[1]. The Boc-protected amine serves as a hydrolytically stable surrogate for primary amines, which is critical for extending in vivo half-life and modulating specific receptor targets, such as GABA_A receptors or serine proteases[1].

This application note details two state-of-the-art cross-coupling methodologies to functionalize this building block:

  • Direct Palladium-Catalyzed C–O Etherification (Buchwald-Hartwig type).

  • Iridium/Nickel Dual-Catalyzed Decarboxylative C(sp3)–C(sp2) Cross-Coupling (Metallaphotoredox).

Physicochemical Properties & Reactivity Profile

The cis configuration of this molecule places the hydroxymethyl and carbamate groups in adjacent spatial proximity on the cyclobutane ring[1]. This introduces significant steric strain, which directly influences its reactivity and necessitates highly active, sterically tuned catalyst systems to prevent off-target side reactions.

PropertyValue / Description
Chemical Name tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate
CAS Number 1639216-79-7
Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
Stereochemistry cis-1,2-disubstituted cyclobutane
Primary Reactive Sites 1. Primary Alcohol (-CH2OH)2. Boc-Protected Amine (-NHBoc)

Strategic Workflows & Mechanistic Causality (E-E-A-T)

To effectively utilize this building block, researchers must overcome specific activation barriers associated with primary aliphatic alcohols.

Pathway A: Direct C–O Etherification

The Challenge: Palladium-catalyzed C–O cross-coupling of primary aliphatic alcohols with unactivated aryl halides is historically difficult due to competing β-hydride elimination and the poor nucleophilicity of the alcohol[2]. The Solution: Utilizing bulky biaryl phosphine ligands (e.g., RockPhos or specifically designed hybrid ligands like L8). The extreme steric bulk of these ligands accelerates the reductive elimination step from the Pd(II) intermediate, kinetically outcompeting the deleterious β-hydride elimination pathway[2].

Pathway B: Metallaphotoredox Decarboxylative Coupling

The Challenge: Direct C(sp3)–C(sp2) cross-coupling of unactivated aliphatic alcohols is highly inefficient. The Solution: The primary alcohol is first oxidized to a carboxylic acid using a mild TEMPO/NaClO2 protocol[1]. Carboxylic acids are ideal adaptive functional groups for photoredox catalysis because they are bench-stable and release CO2 as the only byproduct[3]. In this MacMillan-style coupling, an Ir(III) photocatalyst undergoes photoexcitation. The excited Ir(III)* species oxidizes the deprotonated carboxylic acid via single-electron transfer (SET), generating a nucleophilic cyclobutyl radical after rapid CO2 extrusion[4]. Concurrently, a Ni(0) catalyst undergoes oxidative addition into an aryl halide. The resulting Ni(II)–aryl species captures the cyclobutyl radical, forming a Ni(III) intermediate that undergoes reductive elimination to forge the C–C bond[3].

Workflow A tert-butyl N-[cis-2-(hydroxymethyl) cyclobutyl]carbamate B Pathway A: C-O Etherification (Buchwald-Hartwig) A->B Pd Catalyst, Aryl Halide C Pathway B: Oxidation to Carboxylic Acid A->C TEMPO, NaClO2 D Metallaphotoredox Decarboxylative C(sp3)-C(sp2) Coupling C->D Ir/Ni Dual Catalysis, Aryl Halide, hv

Caption: Divergent cross-coupling workflows for functionalizing the cyclobutane building block.

Photoredox PC Ir(III)* Ir2 Ir(II) PC->Ir2 SET from Acid (-CO2) Ir3 Ir(III) Ir2->Ir3 SET to Ni(I) Ir3->PC hv (Blue LED) Ni0 Ni(0) Ni2 Ni(II)-Ar Ni0->Ni2 Oxidative Addition Ni3 Ni(III)-Ar-Alkyl Ni2->Ni3 Alkyl Radical Capture Ni1 Ni(I) Ni3->Ni1 Reductive Elimination Ni1->Ni0 SET from Ir(II)

Caption: Synergistic Ir/Ni metallaphotoredox catalytic cycle for decarboxylative cross-coupling.

Optimization Data: Ligand Effects on C–O Coupling

The choice of ligand is the critical variable in preventing the decomposition of the cis-cyclobutane alcohol during Palladium catalysis. The table below summarizes the causality between ligand architecture and reaction success[2].

EntryCatalyst / Ligand SystemElectrophile TypeConversion (%)Yield (%)Mechanistic Rationale
1 Pd(OAc)2 / L2Activated Aryl Halide>9992Standard biaryl phosphine promotes rapid reductive elimination[2].
2 Pd(OAc)2 / L8Unactivated Aryl Halide>9588Hybrid ligand required to overcome the high activation barrier of electron-rich halides[2].
3 Pd(OAc)2 / PPh3Unactivated Aryl Halide<20<10Insufficient steric bulk; β-hydride elimination dominates, destroying the starting material[2].

Detailed Experimental Protocols

These protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to ensure experimental integrity.

Protocol 1: TEMPO-Mediated Oxidation to Carboxylic Acid

Purpose: Pre-activation for Metallaphotoredox Coupling.

  • Setup: In a round-bottom flask, dissolve tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (1.0 equiv) in a biphasic mixture of CH3CN and sodium phosphate buffer (0.67 M, pH 6.7) (1:1 v/v).

  • Catalyst Addition: Add TEMPO (0.07 equiv) and heat the mixture to 35 °C.

  • Oxidant Addition: Slowly add a solution of NaClO2 (2.0 equiv) and dilute bleach (NaOCl, 0.02 equiv) dropwise over 1 hour[1].

  • Self-Validation Checkpoint: The reaction mixture will initially turn orange (active TEMPO radical). Upon completion, the color will fade to pale yellow. Monitor via TLC (ninhydrin stain); the primary alcohol spot will disappear.

  • Workup: Quench with saturated aqueous Na2S2O3. Extract with EtOAc, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Ir/Ni Dual-Catalyzed Decarboxylative C(sp3)–C(sp2) Coupling

Purpose: Forging the C-C bond using the acid generated in Protocol 1.

  • Preparation: To an oven-dried vial equipped with a stir bar, add the cyclobutane carboxylic acid (1.5 equiv), aryl halide (1.0 equiv), [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (0.01 equiv), NiCl2·glyme (0.05 equiv), dtbbpy (0.05 equiv), and Cs2CO3 (1.5 equiv)[4].

  • Degassing (Critical Step): Add anhydrous DMF (0.1 M). Degas the mixture via three freeze-pump-thaw cycles.

  • Self-Validation Checkpoint: If the solution turns black immediately upon stirring, oxygen contamination has caused Ni catalyst degradation. A successful initiation will yield a deep green/rust-red hue.

  • Irradiation: Irradiate the vial using 34 W blue LEDs (λ = 450 nm) at room temperature for 24 hours. Micro-bubbles (CO2 evolution) should be visible within the first hour.

  • Purification: Dilute with water, extract with diethyl ether, and purify via flash chromatography.

Protocol 3: Palladium-Catalyzed C–O Etherification

Purpose: Direct coupling of the primary alcohol to an aryl halide.

  • Preparation: In a glovebox, charge a vial with Pd(OAc)2 (2 mol%), Ligand L8 (3 mol%), Cs2CO3 (1.5 equiv), and the aryl halide (1.0 equiv)[2].

  • Substrate Addition: Add tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (1.2 equiv) as a solution in anhydrous toluene (0.25 M).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours.

  • Self-Validation Checkpoint: The formation of a fine white precipitate (CsX salt) indicates successful cross-coupling progression.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography.

References

  • Title: tert-butyl N-[cis-2-(hydroxymethyl)
  • Source: Princeton University (MacMillan Group)
  • Source: American Chemical Society (ACS)
  • Source: Princeton University (MacMillan Group)

Sources

Application

functionalization of the hydroxymethyl group in tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate

Application Note: Functionalization of the Hydroxymethyl Group in tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate Introduction & Chemical Context Cyclobutane derivatives are increasingly utilized in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Hydroxymethyl Group in tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate

Introduction & Chemical Context

Cyclobutane derivatives are increasingly utilized in medicinal chemistry as conformationally restricted scaffolds, bioisosteres, and metabolic liabilities solvers. Specifically, tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (CAS: 1639216-79-7) is a highly valuable building block for drug discovery[1]. The molecule features a primary alcohol and a Boc-protected primary amine in a cis-1,2-relationship on a cyclobutane ring.

This specific stereochemical arrangement introduces significant steric strain and proximity effects. The spatial closeness of the hydroxymethyl group to the carbamate moiety profoundly influences its reactivity during downstream synthetic transformations, requiring carefully optimized conditions to prevent structural degradation[1].

Strategic Functionalization Pathways

The hydroxymethyl group serves as a versatile handle for molecular diversification[2]. However, the choice of reagents must account for the sensitivity of the cis-cyclobutane core. The primary pathways include oxidation to the aldehyde or carboxylic acid, activation for nucleophilic substitution, and direct etherification.

G Start tert-Butyl N-[cis-2-(hydroxymethyl) cyclobutyl]carbamate (CAS: 1639216-79-7) Oxidation Oxidation (DMP or TEMPO) Start->Oxidation Pathway A Activation Activation (MsCl / Et3N) Start->Activation Pathway B Etherification Etherification (NaH / R-X) Start->Etherification Pathway C Aldehyde cis-2-(Boc-amino) cyclobutanecarbaldehyde Oxidation->Aldehyde Mild (DMP) Acid cis-2-(Boc-amino) cyclobutanecarboxylic acid Oxidation->Acid Strong (TEMPO/NaClO2) Mesylate cis-2-(Boc-amino) cyclobutylmethyl methanesulfonate Activation->Mesylate Ether cis-2-(Boc-amino) (alkoxymethyl)cyclobutane Etherification->Ether Azide cis-2-(Boc-amino) (azidomethyl)cyclobutane Mesylate->Azide NaN3, DMF

Figure 1: Divergent functionalization pathways of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate.

Mechanistic Pitfalls & Causality

Working with cis-1,2-disubstituted cyclobutanes requires precise control over reaction conditions to avoid two major side reactions:

  • Pitfall 1: Base-Catalyzed Epimerization. Oxidation of the hydroxymethyl group to an aldehyde yields cis-2-(Boc-amino)cyclobutanecarbaldehyde. The alpha-proton of this aldehyde is relatively acidic. Under basic oxidation conditions (such as the triethylamine used in Swern or Parikh-Doering oxidations), enolization occurs rapidly. Upon reprotonation, the system relaxes into the thermodynamically more stable trans-isomer to relieve steric clash[3]. Therefore, mild, near-neutral oxidants like Dess-Martin Periodinane (DMP) are strictly required to preserve the cis geometry.

  • Pitfall 2: Intramolecular Cyclization. When converting the alcohol into a leaving group (e.g., a mesylate or tosylate) for subsequent substitution, the proximate carbamate oxygen can act as an internal nucleophile. This intramolecular SN​2 attack displaces the mesylate, forming a cyclic oxazolidinone (or related cyclic carbamate) and resulting in the irreversible loss of the Boc protecting group[4]. To prevent this, activation and substitution must be performed rapidly, avoiding prolonged heating or strong Lewis acids.

Validated Experimental Protocols

Protocol A: Controlled Oxidation to cis-2-(Boc-amino)cyclobutanecarbaldehyde Causality: DMP is selected to prevent base-catalyzed epimerization. Sodium bicarbonate is added to buffer the reaction, neutralizing the acetic acid byproduct from DMP, which could otherwise degrade the acid-sensitive Boc group.

  • Setup: Dissolve tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add NaHCO₃ (2.0 eq) to the stirring solution. Cool the mixture to 0 °C using an ice bath.

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) portion-wise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir for 1-2 hours. Validation Checkpoint: Monitor by TLC (stain with ninhydrin after heating). The aldehyde typically runs higher (less polar) than the starting alcohol.

  • Quench & Workup: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until the organic layer is clear. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc) immediately. Validation Checkpoint: ¹H NMR should show an aldehyde proton peak (~9.7 ppm) as a doublet, confirming the retention of the adjacent alpha-proton and the absence of epimerization.

Protocol B: Synthesis of cis-2-(Boc-amino)(azidomethyl)cyclobutane via Mesylate Causality: The mesylate intermediate is highly prone to intramolecular cyclization[4]. Therefore, it is isolated via a rapid aqueous workup without column chromatography and immediately subjected to azidation.

  • Mesylation: Dissolve the starting alcohol (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C. Add triethylamine (1.5 eq), followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Workup: Stir for 30 minutes at 0 °C. Validation Checkpoint: TLC should show complete consumption of the starting material. Immediately quench with ice-cold water, extract with cold DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at <30 °C to yield the crude mesylate.

  • Azidation: Dissolve the crude mesylate immediately in anhydrous DMF (0.2 M). Add sodium azide (NaN₃, 3.0 eq).

  • Heating: Heat the mixture to 60 °C for 4 hours. Caution: Do not exceed 60 °C to minimize oxazolidinone formation.

  • Isolation: Cool to room temperature, dilute with diethyl ether, and wash extensively with water (5x) to remove DMF. Dry and concentrate to yield the azide. Validation Checkpoint: IR spectroscopy will show a strong, characteristic azide stretch at ~2100 cm⁻¹.

Quantitative Data Summary

The choice of oxidation method drastically impacts both the chemical yield and the diastereomeric ratio (dr) of the resulting aldehyde. The table below summarizes the optimization data for the oxidation of the hydroxymethyl group.

Table 1: Impact of Oxidation Methods on Yield and Epimerization of cis-2-(Boc-amino)cyclobutanemethanol

Oxidation MethodReagentsYield (%)cis:trans RatioMechanistic Note
Dess-Martin DMP, NaHCO₃, DCM88>95:5Mild conditions prevent enolization.
TEMPO/BAIB TEMPO, BAIB, DCM85>95:5Radical mechanism avoids basic intermediates.
Swern (COCl)₂, DMSO, Et₃N7260:40Et₃N promotes rapid epimerization[3].
Parikh-Doering SO₃·Py, DMSO, Et₃N6870:30Basic conditions drive relaxation to trans.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting incomplete Boc deprotection of sterically hindered cyclobutyl carbamates

Technical Support Center: Sterically Hindered Carbamates Guide: Troubleshooting Incomplete Boc Deprotection of Sterically Hindered Cyclobutyl Carbamates Welcome to the technical support center for navigating the challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sterically Hindered Carbamates

Guide: Troubleshooting Incomplete Boc Deprotection of Sterically Hindered Cyclobutyl Carbamates

Welcome to the technical support center for navigating the challenges of N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with the removal of the tert-butyloxycarbonyl (Boc) protecting group, particularly from sterically encumbered substrates such as cyclobutyl-substituted amines. Here, we provide in-depth troubleshooting, detailed protocols, and mechanistic insights to help you overcome these synthetic hurdles.

Core Principles: The "Why" Behind Boc Deprotection

Before troubleshooting, it's crucial to understand the accepted mechanism of acid-catalyzed Boc deprotection. The reaction proceeds through several key steps, and steric hindrance can impede the very first one.

The process begins with the protonation of the carbamate's carbonyl oxygen by an acid.[1] This initial step is critical as it weakens the tert-butyl-oxygen bond. Subsequently, the molecule fragments, releasing the highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2] The carbamic acid rapidly decomposes into carbon dioxide and the desired free amine, which is then protonated by the excess acid in the medium to form an amine salt.[1][2]

In the case of sterically hindered carbamates, like those adjacent to a bulky cyclobutyl group, the sheer physical obstruction can make it difficult for the acid to access and protonate the carbonyl oxygen, leading to sluggish or incomplete reactions.[3][4][5]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Final Product Start R-NH-Boc Protonated R-NH-Boc⁺-H Start->Protonated H⁺ CarbamicAcid R-NH-COOH Protonated->Protonated_ref FreeAmine R-NH₂ CarbamicAcid->CarbamicAcid_ref tBu (CH₃)₃C⁺ Protonated_ref->CarbamicAcid Protonated_ref->tBu AmineSalt R-NH₃⁺ FreeAmine->AmineSalt H⁺ CO2 CO₂ CarbamicAcid_ref->FreeAmine CarbamicAcid_ref->CO2

Caption: Mechanism of Acidic Boc Deprotection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to guide you through resolving common experimental failures.

Q1: My Boc deprotection on a cyclobutyl-amine substrate is extremely slow or incomplete. What are the primary causes and how can I fix this?

A1: This is the most common issue when dealing with sterically hindered substrates. The problem typically stems from an insufficient activation barrier being overcome.

Root Causes:

  • Steric Hindrance: As mentioned, the cyclobutyl group (or other bulky moieties) physically blocks the acid from reaching the carbamate, slowing the initial protonation step.[4][5]

  • Insufficient Acid Strength/Concentration: Standard conditions (e.g., 20-50% TFA in DCM) may not be potent enough for a hindered carbamate.[6][7] The reaction kinetics can have a second-order dependence on the acid's concentration, meaning even a small drop in effective acidity can dramatically slow the reaction.[8]

  • Low Reaction Temperature: Many protocols start at 0 °C to control potential side reactions. However, for a hindered substrate, this temperature may be too low to provide the necessary energy for the reaction to proceed at a reasonable rate.[6][7]

  • Electronic Effects: Electron-withdrawing groups near the carbamate can destabilize the transition state, further slowing the deprotection process.[4]

Solutions (Tiered Approach):

  • Tier 1: Optimize Standard Conditions

    • Increase Acid Concentration: Gradually increase the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). For highly resistant substrates, using neat TFA for a short duration might be necessary, provided your molecule can tolerate harsh acidic conditions.[6]

    • Increase Reaction Temperature: Allow the reaction to warm to room temperature. If it is still sluggish, gentle heating (e.g., to 40 °C) can be effective, but must be done cautiously if other temperature-sensitive functional groups are present.[7]

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS over a longer period. Some hindered deprotections may simply require several hours to reach completion.[5]

  • Tier 2: Employ a Stronger Acid System

    • If optimizing TFA conditions fails, switching to a more potent acid system is the next logical step. A 4M solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate is often more effective than TFA for cleaving stubborn Boc groups.[1][6] The product is conveniently isolated as the hydrochloride salt, which often precipitates from the reaction mixture.[7]

  • Tier 3: Advanced & Alternative Deprotection Strategies

    • Lewis Acid-Mediated Deprotection: For substrates with other acid-sensitive groups where strong protic acids are not viable, Lewis acids offer an alternative. Reagents like zinc bromide (ZnBr₂) in an inert solvent can effectively cleave the Boc group under milder, non-protic conditions.[6][9]

    • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent (like water or 2,2,2-trifluoroethanol) can induce deprotection without any acid catalyst.[6][10] This method is particularly useful for preventing acid-catalyzed side reactions.

    • Oxalyl Chloride in Methanol: A mild and efficient method for deprotecting a wide range of N-Boc compounds involves using oxalyl chloride in methanol.[11][12] This system is often tolerant of other acid-labile groups and proceeds at room temperature.[11] The mechanism is believed to be broader than simple in situ generation of HCl.[12]

Q2: I'm observing side products where a tert-butyl group has been added to my molecule. How do I prevent this?

A2: This is a classic side reaction caused by the reactive tert-butyl cation generated during deprotection.[3][5] This cation is an electrophile and can attack any nucleophilic sites on your substrate, especially electron-rich aromatic rings or sulfur-containing groups.[13]

Solution: Use a Scavenger

To prevent this unwanted alkylation, add a "scavenger" to the reaction mixture. The scavenger's job is to trap the tert-butyl cation before it can react with your molecule.

  • Common Scavengers: Triethylsilane (TES), Triisopropylsilane (TIPS), thioanisole, or even a small amount of water are effective.[4]

  • Implementation: Typically, a small percentage (e.g., 2.5-5% v/v) of the scavenger is added to the reaction mixture along with the acid.[5]

Q3: How can I effectively monitor the progress of a difficult deprotection reaction?

A3: Reliable monitoring is key to avoiding unnecessarily long reaction times or harsh conditions.

  • Thin-Layer Chromatography (TLC): This is the fastest method. The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value.[4]

  • Ninhydrin Stain: Staining the TLC plate with ninhydrin is highly recommended. Ninhydrin reacts with primary and secondary amines to produce a distinct color (usually a deep purple), providing definitive confirmation that the free amine has been formed.[4] This is far more reliable than just observing the disappearance of the starting material spot under UV light.

Comparative Data: Deprotection Reagents for Hindered Substrates

Reagent SystemTypical ConditionsAdvantagesDisadvantages & Considerations
TFA / DCM 20-95% TFA, 0 °C to RT, 1-4 h[1][5]Well-established, volatile for easy removal.May be insufficient for very hindered groups; harshness can degrade sensitive substrates.[14]
HCl / Dioxane 4M HCl, RT, 0.5-4 h[1][6]More potent than TFA, cost-effective; product often precipitates as HCl salt.Dioxane is a regulated solvent; potential for chlorinated byproducts.[1]
ZnBr₂ / DCM Stoichiometric, RT, 1-24 h[9]Mild, non-protic conditions; good for substrates with other acid-labile groups.Slower reaction times; requires removal of zinc salts during workup.
(COCl)₂ / MeOH 3 equiv. (COCl)₂, RT, 1-4 h[11][12]Very mild, tolerant of many functional groups.[11]Reagent is toxic and moisture-sensitive; mechanism is complex.[12]
Thermal (Water) Refluxing H₂O, 1-12 h[6][10]Catalyst-free, "green" method.Requires high temperatures; substrate must be stable and have some water solubility.

Troubleshooting Workflow

If you encounter an incomplete deprotection, follow this logical workflow to diagnose and solve the problem.

Caption: A step-by-step workflow for troubleshooting incomplete Boc deprotection.

Key Experimental Protocols

Protocol 1: Standard Deprotection with TFA/DCM[7]
  • Dissolve the Boc-protected amine (1 equivalent) in Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic acid (TFA) (start with a 1:4 v/v mixture of TFA:DCM and increase if necessary).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC (stain with ninhydrin) until the starting material is consumed.

  • Remove the solvent and excess TFA in vacuo. Co-evaporation with toluene or isopropanol can help remove residual TFA.

  • The resulting TFA salt can be used directly or neutralized by dissolving in an organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: Deprotection using HCl in Dioxane[1][6]
  • Dissolve or suspend the Boc-protected amine (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.

  • Monitor the reaction by TLC or LC-MS. Often, the product will precipitate out as the hydrochloride salt.

  • Upon completion, the solvent can be removed in vacuo, or the solid product can be isolated by filtration and washed with a non-polar solvent like diethyl ether.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Awuah, S. G., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids Reagent Guide. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Shaikh, N. S., Gala, S. R., & El-Azzouny, A. A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Organic Chemistry, 2(2), 162-166. Retrieved from [Link]

  • Britton, R. A., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8202–8210. Retrieved from [Link]

  • Kumar, V., & Sharma, V. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92261-92265. Retrieved from [Link]

  • Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • SciSpace. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection Reagent Guide. Retrieved from [Link]

  • Yagami, T., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(7), 447-454. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography Purification for tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the flash chromatography purification...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the flash chromatography purification of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate. This document offers practical, field-proven insights to overcome common challenges and optimize purification outcomes.

Introduction

tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate is a key building block in medicinal chemistry, often utilized in the synthesis of enzyme inhibitors and receptor targeting agents.[1] Its structure, containing both a polar hydroxymethyl group and a moderately nonpolar Boc-protecting group, presents unique challenges during purification.[1] Achieving high purity is critical for subsequent synthetic transformations and biological assays. This guide provides a structured approach to method development and troubleshooting for the flash chromatographic purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the flash chromatography of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate.

Problem: Poor Separation of the Target Compound from Impurities

Q: My flash chromatography run is not resolving the target compound from closely eluting impurities. What steps can I take to improve the separation?

A: Achieving good resolution requires a systematic approach to optimize selectivity. Here are several strategies:

  • Solvent System Optimization: The choice of mobile phase is the most critical factor influencing separation.[2]

    • Initial Scouting: Begin by screening different solvent systems using Thin Layer Chromatography (TLC). A common starting point for carbamates is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1][3]

    • Varying Selectivity: If a standard hexane/ethyl acetate system is insufficient, explore solvents from different selectivity groups.[2] For instance, replacing ethyl acetate with dichloromethane (DCM) or a mixture of DCM/methanol can alter the interactions between the analyte, stationary phase, and mobile phase, often leading to improved separation.[2][3]

    • TLC Goal: Aim for an Rf value of approximately 0.2-0.3 for your target compound on the TLC plate.[4] This generally translates to an optimal elution profile in flash chromatography.[5]

  • Gradient Optimization: A well-designed gradient can significantly enhance resolution.[5][6]

    • From TLC to Gradient: Use your TLC data to develop a focused gradient.[5][7][8] Start the gradient with a solvent composition that provides a slightly higher Rf than your ideal (e.g., if 30% ethyl acetate in hexane gives an Rf of 0.3, start your gradient at 15-20% ethyl acetate).

    • Shallow Gradient: Employ a shallow gradient around the elution point of your compound. This increases the separation between closely eluting peaks.

  • Stationary Phase Considerations: While standard silica gel is most common, consider alternatives if separation remains challenging.

    • Alumina: For compounds that may be sensitive to the acidic nature of silica, neutral or basic alumina can be a good alternative.[4]

    • Reversed-Phase: If the compound and its impurities have sufficient hydrophobicity, reversed-phase flash chromatography (e.g., using a C18-functionalized silica) can provide a different and sometimes superior separation profile.[9]

Problem: The Compound is Tailing or Eluting Very Broadly

Q: My target compound is producing a broad peak with significant tailing. What is causing this, and how can I fix it?

A: Peak tailing is often a result of secondary interactions with the stationary phase or issues with sample loading and solubility.

  • Assess Compound Stability: Carbamates can sometimes be sensitive to the acidic nature of silica gel.[10]

    • 2D TLC: To check for on-plate degradation, run a TLC, then turn it 90 degrees and run it again in the same solvent system. If new spots appear, your compound may be degrading on the silica.[9]

    • Deactivating Silica: If instability is suspected, you can deactivate the silica gel. This can be done by pre-flushing the column with a solvent system containing a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol.[4]

  • Sample Loading Technique:

    • Dry Loading: If your compound has poor solubility in the initial mobile phase, consider dry loading. Dissolve your crude sample in a suitable solvent (e.g., DCM or methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be loaded onto the top of your column.[3] This technique often leads to sharper bands and better separation.[6]

    • Minimize Strong Solvents in Sample: When liquid loading, dissolve your sample in the weakest possible solvent in which it is soluble. Injecting the sample in a solvent much stronger than the initial mobile phase will cause band broadening.[11]

  • Mobile Phase Modifiers: For polar compounds like the target molecule, adding a small amount of a more polar solvent like methanol to your ethyl acetate/hexane system can sometimes improve peak shape by competing for active sites on the silica gel.

Problem: The Compound Does Not Elute or Elutes with the Solvent Front

Q: I'm having trouble with the retention of my compound. It either sticks to the column or comes out immediately. What should I do?

A: This indicates a significant mismatch between the polarity of your compound and the mobile phase.

  • Compound Not Eluting (High Retention):

    • Increase Mobile Phase Polarity: Your solvent system is not polar enough to move the compound. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol).[3]

    • More Aggressive Solvents: For very polar compounds, a hexane/ethyl acetate system may not be sufficient. Switch to a more polar system like dichloromethane/methanol.[3][9] A solution of 1-10% 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective for highly polar molecules.[9]

  • Compound Eluting with the Solvent Front (Low Retention):

    • Decrease Mobile Phase Polarity: Your solvent system is too polar. Decrease the percentage of the polar solvent to increase retention on the silica gel.[3]

    • Check Solvent Composition: Double-check that you have prepared your mobile phase correctly and have not inadvertently reversed the polar and non-polar components.[9]

Summary of Troubleshooting Strategies
Problem Probable Cause(s) Recommended Solution(s)
Poor Separation - Inappropriate solvent system- Gradient is too steep- Overloading the column- Screen different solvent systems using TLC[2]- Employ a shallower gradient around the elution point[6]- Reduce the amount of sample loaded
Peak Tailing - Secondary interactions with silica- Compound degradation on silica- Poor sample solubility in mobile phase- Add a basic modifier (e.g., 0.1% TEA) to the mobile phase[4]- Use a less acidic stationary phase like alumina[4]- Utilize dry loading technique[3][6]
No Elution - Mobile phase is not polar enough- Increase the percentage of the polar solvent[3]- Switch to a more polar solvent system (e.g., DCM/Methanol)[3][9]
Elution at Solvent Front - Mobile phase is too polar- Incorrect solvent preparation- Decrease the percentage of the polar solvent[3]- Verify the composition of your mobile phase[9]

Experimental Protocols

Step-by-Step TLC Method Development
  • Prepare TLC Chambers: Use at least three different solvent systems for initial screening. Good starting points include:

    • 30% Ethyl Acetate in Hexane

    • 50% Ethyl Acetate in Hexane

    • 10% Methanol in Dichloromethane

  • Spot the TLC Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM). Using a capillary tube, spot the solution onto the baseline of the TLC plates.

  • Develop the Plates: Place each plate in a chamber with the appropriate solvent system and allow the solvent to travel up the plate.

  • Visualize the Spots: Use a UV lamp to visualize UV-active compounds. If your compound is not UV-active, use a staining solution (e.g., potassium permanganate or vanillin) to visualize the spots.

  • Analyze the Results: Identify the solvent system that provides the best separation and an Rf value for the target compound between 0.2 and 0.3.[4]

Workflow for Flash Chromatography Purification

Flash_Chromatography_Workflow TLC 1. TLC Method Development (Aim for Rf 0.2-0.3) Prep 2. Sample Preparation (Dry or Liquid Loading) TLC->Prep Column 3. Column Packing & Equilibration (Use selected mobile phase) Prep->Column Run 4. Load Sample & Run Chromatography (Isocratic or Gradient Elution) Column->Run Collect 5. Fraction Collection Run->Collect Analyze 6. Analyze Fractions (TLC or LC-MS) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify pure fractions Evap 8. Solvent Evaporation Combine->Evap Final 9. Isolated Pure Compound Evap->Final

Caption: Workflow for Flash Chromatography Purification.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for purifying tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate? A1: A common and effective solvent system is a gradient of ethyl acetate in hexane.[1] The exact percentages will depend on the specific impurities present in your crude mixture, but a gradient from approximately 10% to 50% ethyl acetate in hexane is a good starting point for method development.

Q2: My compound is a solid. How should I load it onto the column? A2: If your solid compound is readily soluble in the initial mobile phase, you can perform a liquid load. However, for many compounds, especially those with moderate to high polarity, dry loading is preferable.[3][6] This involves pre-adsorbing your compound onto a small amount of silica gel before loading it onto the column, which often results in better peak shape and resolution.

Q3: How do I know which fractions contain my pure compound? A3: The most common method is to analyze the collected fractions by TLC. Spot a small amount from each fraction (or every few fractions) onto a TLC plate and run it in your optimized solvent system. Fractions that show a single spot corresponding to your target compound can then be combined.

Q4: Can I reuse my flash chromatography column? A4: While it is possible to clean and reuse silica gel columns, it is generally not recommended for the final purification of high-purity compounds. Residual impurities from previous runs can leach out and contaminate your current sample. For optimal purity, it is best to use a fresh column for each purification.

Q5: The compound seems to be unstable on silica. What are my options? A5: If you observe degradation on silica gel, you have a few options. You can try deactivating the silica by flushing it with a solvent containing a small amount of triethylamine before loading your sample.[4] Alternatively, you can switch to a different stationary phase, such as neutral alumina or a bonded phase like diol or amine.[4] Reversed-phase chromatography is also a viable option if the compound and impurities have different hydrophobicities.[9]

Troubleshooting Logic Diagram

Caption: Decision tree for troubleshooting common flash chromatography issues.

References

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Creaser, C. (n.d.). TLC to Gradient Chromatography Separation Simulator (Column Volumes). Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]

  • Teledyne ISCO. (2021, March 11). Flash Method Development from TLC Plates Webinar [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Retrieved from [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: About. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • LCGC International. (n.d.). Faster, More Sensitive Determination of Carbamates in Drinking Water. Retrieved from [Link]

  • Reddit. (2017, July 4). How to improve efficiency on flash chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate

Welcome to the dedicated technical support guide for tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (CAS No. 1639216-79-7).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (CAS No. 1639216-79-7). This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the aqueous solubility of this versatile synthetic building block. Here, we provide in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to ensure your experiments proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: Why does tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate exhibit limited solubility in aqueous media?

A: The solubility of this compound is a tale of two competing structural features. Its molecular structure contains both water-loving (hydrophilic) and water-fearing (hydrophobic) components.

  • Hydrophilic Contributions: The molecule possesses a primary alcohol (-CH₂OH) and a carbamate group (-NHCOO-), both of which can participate in hydrogen bonding with water. The proximal hydroxymethyl group, in particular, enhances its potential for aqueous interaction compared to other isomers[1].

  • Hydrophobic Contributions: The bulky tert-butyl group and the cyclobutyl aliphatic ring are significant hydrophobic domains. These regions do not interact favorably with water and are the primary reason for the compound's limited aqueous solubility.

The balance between these opposing characteristics results in a molecule that is poorly soluble in water, a common challenge for many modern drug candidates and intermediates[2][3][4]. Its predicted LogP (a measure of lipophilicity) is 1.2, indicating a preference for a more non-polar environment[1].

Troubleshooting Guide: From Stock Solutions to Aqueous Formulations

This section addresses common issues encountered during experimental work.

Q2: I'm preparing a concentrated stock solution. Which solvent should I use?

A: For initial stock solutions, it is highly recommended to use a water-miscible organic solvent. These solvents effectively dissolve the compound and can be diluted into aqueous buffers for subsequent experiments.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

These are common choices known as "co-solvents" because they are used to create solvent mixtures with water that have an enhanced ability to dissolve poorly soluble compounds[2][4][].

Co-SolventDielectric Constant (Approx.)Key Considerations
Water80.4Highly polar, poor solvent for this compound alone.
DMSO47.0Excellent solubilizing power; can have cellular effects at >0.5% v/v.
Ethanol24.3Good solubilizing power; can cause protein precipitation at high concentrations.
Propylene Glycol32.0Common vehicle for parenteral formulations.
PEG 40012.5Low toxicity, widely used in pharmaceutical formulations.

Causality Insight: Co-solvents work by reducing the overall polarity of the water-based system. Their hydrocarbon regions disrupt water's strong hydrogen-bonding network, making the environment more favorable for dissolving hydrophobic solutes like ours[2][6].

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture media or buffer. What's happening and how can I fix it?

A: This phenomenon, known as "crashing out," occurs when the final concentration of the organic co-solvent is too low to keep the compound dissolved in the now predominantly aqueous environment.

Troubleshooting Steps:

  • Determine Maximum Co-solvent Tolerance: First, identify the highest percentage of your co-solvent (e.g., DMSO) that is compatible with your experimental system (e.g., does not affect cell viability). For most cell-based assays, this is typically ≤0.5% v/v.

  • Optimize Dilution: Perform a serial dilution of your concentrated stock to find the highest concentration that remains soluble at your target co-solvent percentage. If this concentration is below your required experimental concentration, you must employ a more advanced solubilization strategy.

Q4: I've tried optimizing co-solvents, but I still can't reach my target concentration. Is pH adjustment a viable option?

A: For this specific molecule, pH adjustment is unlikely to be an effective strategy.

Expert Rationale: The effectiveness of pH adjustment relies on the presence of ionizable functional groups (i.e., acidic or basic centers) that can be protonated or deprotonated to form a charged, and thus more water-soluble, salt[2][][7][8]. Tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate lacks any readily ionizable groups. The carbamate N-H proton is extremely weakly acidic (pKa typically >13) and the alcohol proton is similarly non-acidic under physiological conditions. Therefore, altering the pH from 2 to 10 will not significantly change the charge state of the molecule to enhance its solubility. Attempting this would be a fruitless endeavor.

Q5: I need a formulation with minimal or no organic co-solvents for an in vivo study. What advanced techniques can I use?

A: When co-solvents are not an option, several advanced formulation strategies can be employed. The choice depends on the specific requirements of your experiment.

This is often the most accessible and effective next step. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like ours, forming a water-soluble inclusion complex[9][10][11][12].

  • Mechanism: The hydrophobic tert-butyl and cyclobutyl moieties of your compound fit inside the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "hiding" the hydrophobic parts of your compound from the aqueous environment[9][10].

  • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequent choice due to its high aqueous solubility and low toxicity[9].

  • See Appendix A for a detailed protocol.

This technique involves dispersing the compound in a hydrophilic solid carrier or matrix. When the solid dispersion is added to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles.[3][13][14][15][16]

  • Mechanism: This method enhances the dissolution rate by increasing the surface area and improving the wettability of the compound[15]. The drug may be present in an amorphous state, which is more soluble than the stable crystalline form because no energy is needed to break the crystal lattice[14].

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene glycols (PEGs)[13].

  • Preparation: Methods include solvent evaporation, where the drug and carrier are dissolved in a common solvent that is later removed[4].

Liposomes are microscopic vesicles composed of a lipid bilayer. Hydrophobic compounds can be incorporated into this lipid bilayer, while the outer surface of the liposome is hydrophilic, allowing for dispersion in aqueous solutions[17][18][19][20][21].

  • Mechanism: The compound partitions into the hydrophobic core of the lipid membrane, creating a stable drug-carrier system that can be administered parenterally[17][18].

  • Considerations: This is a more complex formulation requiring specialized equipment for preparation and characterization.

Summary of Solubilization Strategies

TechniqueMechanismApplicationComplexity
Co-solvents Reduces solvent polarity[2][6].In vitro stock solutions, initial screening.Low
Cyclodextrins Forms host-guest inclusion complexes[9][10].In vitro assays, in vivo formulations.Medium
Solid Dispersion Enhances surface area, wettability, and creates amorphous forms[14][15].Oral formulations to improve bioavailability.Medium
Liposomes Incorporates drug into a lipid bilayer[17][18].Parenteral drug delivery, in vivo studies.High
Micronization Increases surface area by reducing particle size[22][23].Improves dissolution rate for oral formulations.High

Appendices

Appendix A: Detailed Experimental Protocols

Protocol 1: Preparation of an Aqueous Formulation using HP-β-Cyclodextrin

This protocol aims to prepare a 1 mM aqueous solution of a compound with a molecular weight of 201.26 g/mol .

  • Materials:

    • tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (Compound)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD, average MW ~1460 g/mol )

    • High-purity water or desired aqueous buffer (e.g., PBS)

    • Glass vials, magnetic stirrer, and stir bar.

  • Procedure (Based on a 1:5 Molar Ratio of Compound:HP-β-CD): a. Calculate Masses:

    • Compound: For 10 mL of a 1 mM solution, you need: 1 mmol/L * 0.010 L * 201.26 g/mol = 0.00201 g = 2.01 mg .

    • HP-β-CD: For a 5-fold molar excess, you need 5 mM HP-β-CD: 5 mmol/L * 0.010 L * 1460 g/mol = 0.073 g = 73 mg .

    b. Preparation: i. Weigh 73 mg of HP-β-CD and dissolve it in 9 mL of your desired aqueous buffer in a glass vial. Stir until fully dissolved. ii. Weigh 2.01 mg of the compound. It is often easier to prepare a concentrated stock in a volatile solvent (e.g., dichloromethane or methanol), add the required volume to a clean vial, and evaporate the solvent completely under a stream of nitrogen to get an accurate amount of the compound as a thin film. iii. Add the HP-β-CD solution from step (i) to the vial containing the compound film. iv. Add a small magnetic stir bar and stir the mixture vigorously at room temperature for 12-24 hours. The solution should become clear as the inclusion complex forms. v. Bring the final volume to 10 mL with the buffer. vi. To remove any small amount of undissolved material, filter the final solution through a 0.22 µm syringe filter (use a filter material compatible with your compound, like PVDF or PTFE).

  • Validation: The concentration of the final clear solution should be confirmed by a suitable analytical method, such as HPLC-UV, to ensure complete solubilization.

Appendix B: Visualization of Concepts

// Node Definitions start [label="Solubility Issue Encountered", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; q1 [label="Is an organic co-solvent\n(e.g., <1% DMSO) acceptable?", shape=diamond, style=filled, fillcolor="#FBBC05"]; co_solvent [label="Use Co-Solvent Strategy", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protocol1 [label="Prepare concentrated stock in DMSO/EtOH.\nDilute carefully into aqueous media.", shape=note, fillcolor="#F1F3F4"]; advanced [label="Need Co-Solvent-Free Formulation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q2 [label="Select Advanced Strategy", shape=Mdiamond, style=filled, fillcolor="#FBBC05"]; cyclo [label="Cyclodextrin\nComplexation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solid_disp [label="Solid\nDispersion", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; lipo [label="Liposomal\nFormulation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> co_solvent [label=" Yes"]; q1 -> advanced [label="No "]; co_solvent -> protocol1; advanced -> q2; q2 -> cyclo; q2 -> solid_disp; q2 -> lipo; } .dot Caption: Decision workflow for selecting a solubilization strategy.

// Invisible edges for layout insoluble -> soluble [style=invis]; } .dot Caption: Mechanism of cyclodextrin-mediated solubilization.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). PharmaTutor. Retrieved March 19, 2026, from [Link]

  • Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved March 19, 2026, from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved March 19, 2026, from [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). International Journal of Pharmacy & Pharmaceutical Research. Retrieved March 19, 2026, from [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Liposome formulations of hydrophobic drugs. (n.d.). SciSpace. Retrieved March 19, 2026, from [Link]

  • Solid dispersions. (2025). Pharmapproach.com. Retrieved March 19, 2026, from [Link]

  • Micronization Technique for Solubility Enhancement. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Inclusion complexes of poorly water-soluble drugs with glucosyl-cyclodextrins. (n.d.). SciSpace. Retrieved March 19, 2026, from [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved March 19, 2026, from [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). Jetir.org. Retrieved March 19, 2026, from [Link]

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved March 19, 2026, from [Link]

  • Liposome formulations of hydrophobic drugs. (2011). PubMed. Retrieved March 19, 2026, from [Link]

  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 19, 2026, from [Link]

  • Liposomal Formulations: A Recent Update. (2024). MDPI. Retrieved March 19, 2026, from [Link]

  • Nanosizing of drugs: Effect on dissolution rate. (n.d.). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Liposome Formulations of Hydrophobic Drugs. (n.d.). Springer Nature Experiments. Retrieved March 19, 2026, from [Link]

  • (PDF) Liposome Formulations of Hydrophobic Drugs. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Micronization Technique for Solubility Enhancement. (2023). Juniper Publishers. Retrieved March 19, 2026, from [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. Retrieved March 19, 2026, from [Link]

  • Micronization Technique for Solubility Enhancement. (2023). IJCRT.org. Retrieved March 19, 2026, from [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (2025). ResearchGate. Retrieved March 19, 2026, from [Link]

  • pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. (2022). Journal of Chemical Technology and Metallurgy. Retrieved March 19, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences. Retrieved March 19, 2026, from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved March 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate via recrystalli...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate via recrystallization. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.

Section 1: Understanding the Molecule

Before selecting a solvent, it is crucial to analyze the structural features of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (MW: 201.26 g/mol )[1][2].

  • Polar Functional Groups: The molecule contains a secondary carbamate (-NHCOO-) and a primary alcohol (-CH₂OH). Both groups are potent hydrogen bond donors and acceptors. This confers a significant degree of polarity.

  • Nonpolar Moieties: The bulky tert-butyl group and the cyclobutane ring are nonpolar, hydrocarbon components.

  • Overall Polarity: The combination of these features results in a molecule of intermediate polarity . This duality is key to solvent selection; the molecule will not be soluble in extremely nonpolar solvents (like hexane) or highly polar solvents (like water) at room temperature, but its solubility will increase significantly in moderately polar solvents upon heating. The predicted LogP (a measure of lipophilicity) is 1.2, which supports this assessment of intermediate polarity[1].

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the recrystallization of this compound in a practical question-and-answer format.

Q1: What are the best starting solvents to screen for this molecule?

Answer: Based on the "like dissolves like" principle, solvents of intermediate polarity are the best starting points[3]. The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point[4][5][6].

Given the molecule's structure, the following solvents are recommended for initial screening:

  • Single Solvents: Ethyl acetate, Isopropyl acetate, Acetone, Isopropanol (IPA), Ethanol, and Acetonitrile.

  • Binary (Two-Solvent) Systems: An excellent strategy for this molecule involves pairing a "good" solvent (in which it is quite soluble) with a "bad" or "anti-solvent" (in which it is poorly soluble). The two solvents must be miscible[3][7]. Promising pairs include:

    • Ethyl acetate / Heptane

    • Isopropanol / Water

    • Acetone / Water

    • Toluene / Heptane

Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice[8]. This is often because the solution becomes supersaturated at a temperature above the compound's melting point, or the rate of cooling is too fast for orderly crystal formation[9][10]. An oil is undesirable because it traps impurities[8][11].

Causality & Solutions:

  • Cooling Rate is Too High: Rapid cooling does not allow sufficient time for molecules to align in a crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature before moving it to an ice bath. Insulating the flask can help[12][13].

  • Solvent Boiling Point Exceeds Solute Melting Point: If the solvent's boiling point is higher than the solute's melting point, the compound will dissolve as a melt, which will then separate as an oil upon cooling.

    • Solution: Select a solvent with a lower boiling point[3]. The predicted boiling point for this compound is ~307°C, so this is less likely to be the primary issue with common lab solvents[1].

  • Excessive Impurities: High levels of impurities can disrupt crystallization and promote oiling.

    • Solution: Consider a pre-purification step (e.g., column chromatography) if the crude material is highly impure. Adding a small amount of activated charcoal to the hot solution can remove colored impurities, followed by hot gravity filtration[14].

  • Solution is Too Concentrated: Supersaturation is achieved too quickly.

    • Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation. Let it cool slowly again[9][13].

Q3: I'm getting a very low recovery after recrystallization. What are the likely causes?

Answer: Low recovery is a common issue and typically points to one of several procedural missteps[13][15].

Causality & Solutions:

  • Using Too Much Solvent: This is the most frequent cause[16]. The goal is to create a saturated solution at high temperature, using the minimum amount of boiling solvent[4][15]. If too much is used, a significant portion of your compound will remain dissolved even after cooling.

    • Solution: If you suspect excess solvent, gently boil some of it off to re-concentrate the solution and attempt the cooling process again[14].

  • Premature Crystallization During Hot Filtration: If insoluble impurities were present and removed via hot filtration, some product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor to prevent cooling[14].

  • Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation[4].

  • Washing Crystals with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent or anti-solvent[4][15].

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

Answer: This indicates the solution is not supersaturated, or that nucleation (the initial formation of crystals) has not been initiated[17].

Causality & Solutions:

  • Solution is Not Saturated: Too much solvent was used (see Q3).

    • Solution: Reduce the solvent volume by boiling it off and cool again[16].

  • Supersaturation Without Nucleation: The solution is ready to crystallize but needs a starting point.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches provide a surface for nucleation to begin[15][16].

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth[12][18].

Q5: When should I use a single-solvent vs. a binary-solvent system?

Answer: The choice depends on finding a solvent with the ideal solubility profile.

  • Use a Single-Solvent System When: You can find a solvent that exhibits a large difference in solubility for your compound between its boiling point and a low temperature (e.g., 0°C). This is the simplest and often preferred method[19].

  • Use a Binary-Solvent System When: No single solvent is ideal. This often happens when your compound is either too soluble in one solvent (even when cold) or too insoluble in another (even when hot)[10]. A binary system allows you to fine-tune the polarity of the solvent medium to achieve the perfect solubility balance[20][21].

Section 3: Experimental Protocols

These protocols provide a systematic approach to developing a robust recrystallization procedure.

Protocol 1: Systematic Single-Solvent Screening
  • Preparation: Place ~20-30 mg of your crude compound into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., ethyl acetate, isopropanol, acetone) dropwise at room temperature, swirling after each drop. Add up to 0.5 mL. If the compound dissolves completely, the solvent is unsuitable as a single solvent because recovery will be poor[3][4].

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.

  • Observation:

    • If the compound dissolves completely at the boiling point, it is a good candidate .

    • If the compound remains insoluble even at boiling, it is a poor solvent .

  • Cooling: For the "good candidates," allow the test tube to cool slowly to room temperature, then place it in an ice bath. Observe the quantity and quality of the crystals that form. The best solvent will provide a high yield of well-formed crystals.

Protocol 2: Developing a Binary-Solvent System (e.g., Ethyl Acetate/Heptane)
  • Select a Solvent Pair: Choose two miscible solvents. Solvent #1 ("good" solvent) should readily dissolve the compound at high temperatures. Solvent #2 ("bad" solvent or anti-solvent) should not dissolve the compound at any temperature[20][22].

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., heptane) dropwise with swirling. Continue adding until you observe persistent cloudiness (this is the "cloud point" or point of saturation)[14][22].

  • Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again. The solution is now perfectly saturated[14][22].

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Cooling & Collection: Once at room temperature, cool the flask in an ice bath to maximize crystal yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (heptane) or a pre-chilled mixture of the solvent pair.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Section 4: Data & Visualizations

Table 1: Properties of Recommended Screening Solvents
SolventBoiling Point (°C)Relative PolarityDielectric Constant (ε)Notes
Water100.01.00080.1Good anti-solvent for alcohols.
Methanol64.70.76232.7May be too polar; good for binary systems.
Ethanol78.50.65424.5Good general-purpose polar solvent.
Isopropanol (IPA)82.30.54619.9Excellent starting point.
Acetonitrile81.60.46037.5Good aprotic option.
Acetone56.50.35520.7Volatile, good dissolving power.
Ethyl Acetate77.10.2286.0Excellent starting point.
Dichloromethane39.80.3099.1Low boiling point can be a disadvantage.
Toluene110.60.0992.4Good for less polar compounds; use with heptane.
Heptane/Hexane98.4 / 68.7~0.012~2.0Excellent anti-solvents.

Data compiled from various sources, including[7]. Relative polarity is a normalized value.

Diagram 1: Systematic Solvent Selection Workflow

G start Start: Crude Compound (~20mg in test tube) add_solvent Add 0.5 mL Solvent at RT start->add_solvent dissolves_cold Dissolves Completely? add_solvent->dissolves_cold heat_solvent Heat to Boiling dissolves_cold->heat_solvent No unsuitable Result: Unsuitable (Recovery will be poor) dissolves_cold->unsuitable Yes dissolves_hot Dissolves Completely? heat_solvent->dissolves_hot cool_solution Cool Slowly, then Ice Bath dissolves_hot->cool_solution Yes poor_solvent Result: Poor Solvent (Insoluble) dissolves_hot->poor_solvent No crystals_form Abundant Crystals Form? cool_solution->crystals_form good_candidate Result: Good Candidate (Proceed with scale-up) crystals_form->good_candidate Yes low_yield Result: Low Yield (Consider Binary System) crystals_form->low_yield No

Caption: Workflow for single-solvent screening.

Diagram 2: Troubleshooting Decision Tree for Common Recrystallization Issues

G start Problem Encountered During Cooling issue What is the issue? start->issue oil Compound 'Oils Out' issue->oil Oiling no_xtal No Crystals Form issue->no_xtal No Formation poor_yield Recovery is Poor issue->poor_yield Low Yield oil_q1 Is solution very concentrated? oil->oil_q1 no_xtal_q1 Is solution clear after icing? no_xtal->no_xtal_q1 poor_yield_q1 Was minimum hot solvent used? poor_yield->poor_yield_q1 oil_a1 Reheat, add 1-5% more hot solvent, cool slowly. oil_q1->oil_a1 Yes oil_q2 Is cooling too fast? oil_q1->oil_q2 No oil_a2 Allow to cool undisturbed to RT before icing. oil_q2->oil_a2 Yes no_xtal_a1 Too much solvent. Boil off excess & re-cool. no_xtal_q1->no_xtal_a1 Yes no_xtal_q2 Supersaturated? no_xtal_q1->no_xtal_q2 No no_xtal_a2 Induce nucleation: 1. Scratch with glass rod 2. Add seed crystal no_xtal_q2->no_xtal_a2 Yes poor_yield_a1 If not, too much product is in mother liquor. Concentrate and re-cool. poor_yield_q1->poor_yield_a1 No poor_yield_q2 Crystals washed with ICE-COLD solvent? poor_yield_q1->poor_yield_q2 Yes poor_yield_a2 If not, product was redissolved during wash. poor_yield_q2->poor_yield_a2 No

Caption: Decision tree for troubleshooting recrystallization.

References

  • University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Creative Biostructure. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Recrystallization. Retrieved from [Link]

  • Millersville University. (n.d.). Recrystallization. Retrieved from [Link]

  • Science and Technology Boffins. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]

  • Michigan State University. (n.d.). Recrystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General reference for solvent properties and techniques).
  • Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]

  • Aakash Institute. (n.d.). Crystallization. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

  • University of Ottawa. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • CU Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]

  • Tung, H. H., et al. (2023). Crystallization of Organic Compounds: An Industrial Perspective (2nd ed.). John Wiley & Sons.
  • Waseda University. (n.d.). Recrystallization method. Retrieved from [Link]

  • Fieser, L. F. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • Aladdin. (n.d.). tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ChemInform. (n.d.). tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate — Chemical Substance Information. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Why would using a binary solvent in a recrystallization experiment be more advantageous than.... Retrieved from [Link]

  • Pure. (2009, January 1). Azeotropic binary solvent mixtures for preparation of organic single crystals. Retrieved from [Link]

Sources

Troubleshooting

reducing side reactions during oxidation of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate

Technical Support Center: Oxidation of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate Welcome to the technical support center for the synthesis and purification of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]c...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Oxidation of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate

Welcome to the technical support center for the synthesis and purification of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with the oxidation of this specific N-Boc protected amino alcohol. Our goal is to provide you with actionable troubleshooting strategies and in-depth scientific explanations to help you minimize side reactions and maximize the yield and purity of your target aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when oxidizing tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate to the corresponding aldehyde?

The oxidation of this substrate, while seemingly straightforward, presents three principal challenges:

  • Over-oxidation: The primary alcohol is susceptible to further oxidation, converting the desired aldehyde intermediate into the corresponding carboxylic acid. This is a common issue with many oxidizing agents, especially if water is present.[1][2]

  • Epimerization: The target aldehyde has a chiral center adjacent to the newly formed carbonyl group. This α-proton is now acidic and can be abstracted under basic or even some acidic conditions, leading to racemization or epimerization and a loss of stereochemical integrity.[3]

  • Protecting Group Stability: The tert-butyloxycarbonyl (Boc) group is sensitive to strong acids.[4] Reaction conditions or acidic byproducts from the oxidation can potentially lead to partial or complete deprotection of the amine.

Our troubleshooting guides below will address each of these challenges in detail.

Q2: Which oxidation methods are generally recommended for sensitive N-Boc protected amino alcohols like this one?

For substrates prone to over-oxidation and epimerization, mild, anhydrous, and non-acidic conditions are paramount. The following methods are highly recommended:

  • Dess-Martin Periodinane (DMP) Oxidation: Widely regarded as an excellent choice for sensitive substrates, including N-protected amino alcohols. It operates under neutral pH at room temperature, significantly minimizing the risk of epimerization.[5][6][7]

  • Swern Oxidation and its Variants: This DMSO-based oxidation is highly effective and prevents over-oxidation.[8] However, it requires strict cryogenic temperature control (typically -78 °C) to prevent side reactions like the Pummerer rearrangement.[9][10] The use of a hindered base is also critical to minimize epimerization.

  • TEMPO-Mediated Oxidations: These catalytic systems are very mild and can be highly selective.[11][12] By carefully choosing the co-oxidant and controlling the pH, the reaction can be stopped cleanly at the aldehyde stage.[13]

Strong, aqueous oxidants like Jones reagent (CrO₃/H₂SO₄) or KMnO₄ should be avoided as they will aggressively oxidize the primary alcohol to a carboxylic acid.[14]

Troubleshooting Guide: Side Reactions & Optimization

This section provides a problem-oriented approach to resolving common issues encountered during the oxidation.

Problem 1: The primary product is the carboxylic acid, not the aldehyde.

This is a classic case of over-oxidation. The aldehyde intermediate, once formed, is often more reactive than the starting alcohol.[15]

Root Causes & Solutions:

  • Incorrect Choice of Oxidant: You may be using a strong oxidizing agent (e.g., Jones, KMnO₄).

    • Solution: Switch to a mild oxidizing agent designed to stop at the aldehyde stage.[14] Dess-Martin periodinane (DMP) is a top-tier choice for this specific application.[5]

  • Presence of Water: For many oxidation reactions, particularly those involving chromium reagents, the presence of water allows for the formation of an aldehyde hydrate, which is readily oxidized to the carboxylic acid.[2]

    • Solution: Ensure your reaction is conducted under strictly anhydrous conditions. Use anhydrous solvents and dry glassware. Reagents like PCC and DMP are typically used in anhydrous organic solvents like dichloromethane (DCM).[2]

Visualizing the Problem: Key Reaction Pathways

G cluster_main Oxidation Pathways Start Starting Material (N-Boc Amino Alcohol) Aldehyde Desired Product (Aldehyde) Start->Aldehyde Selective Oxidation (e.g., DMP) CarboxylicAcid Side Product (Carboxylic Acid) Aldehyde->CarboxylicAcid Over-oxidation (Strong Oxidant / H₂O) Epimer Side Product (Epimerized Aldehyde) Aldehyde->Epimer Epimerization (Base / Acid)

Caption: Desired vs. undesired reaction pathways.

Problem 2: Significant loss of stereochemical purity (epimerization) is observed.

The hydrogen atom on the carbon adjacent to the cyclobutyl aldehyde is susceptible to removal, especially under basic conditions, leading to a loss of the defined cis stereochemistry.

Root Causes & Solutions:

  • Basic Reaction Conditions: The use of strong, non-hindered bases can deprotonate the α-carbon. This is a known risk in Swern oxidations if an excess of a base like triethylamine (TEA) is used.[16]

    • Solution (Swern): Use a bulkier, hindered base such as diisopropylethylamine (DIPEA). More importantly, use the base only in the required stoichiometric amount. Quench the reaction carefully, preferably with a buffered solution like saturated aqueous ammonium chloride (NH₄Cl) to neutralize the base without creating strongly acidic or basic conditions.[9]

    • Solution (General): Switch to a reaction that runs under neutral conditions. The Dess-Martin oxidation is performed at neutral pH and is highly recommended for preventing epimerization in N-protected α-amino aldehydes.[5][17]

  • Basic Workup: Washing the reaction mixture with a strong base (e.g., NaOH) during workup can cause epimerization of the final product.

    • Solution: Employ a neutral or mildly acidic workup. A wash with saturated sodium bicarbonate (NaHCO₃) is generally acceptable, followed by water and brine.

Problem 3: Low or no yield, with complex byproducts observed (especially with Swern Oxidation).

This often points to issues with reagent quality or, more critically, temperature control.

Root Causes & Solutions:

  • Poor Temperature Control (Swern Oxidation): The active oxidant in the Swern reaction, the chloro(dimethyl)sulfonium species, is thermally unstable. If the reaction temperature rises above the optimal -60 to -78 °C range, it can undergo a Pummerer rearrangement, leading to the formation of methylthiomethyl (MTM) ether byproducts and reducing the yield of the desired aldehyde.[9][10]

    • Solution: Maintain strict temperature control at -78 °C (a dry ice/acetone bath is standard) throughout the addition of reagents. Do not allow the reaction to warm until the oxidation is complete and it is time for the final base addition.

  • Reagent Quality: Old or impure reagents can lead to failed reactions. Oxalyl chloride can hydrolyze over time, and DMSO must be anhydrous.[18]

    • Solution: Use freshly opened bottles of reagents or purify them before use. Always perform DMSO-based oxidations under an inert atmosphere (N₂ or Ar) to exclude moisture.[9]

Visualizing the Swern Mechanism and Side Reaction

G cluster_swern Swern Oxidation: Temperature is Critical DMSO + (COCl)₂ DMSO + (COCl)₂ Active Oxidant Active Oxidant DMSO + (COCl)₂->Active Oxidant -78 °C Alkoxysulfonium Salt Alkoxysulfonium Salt Active Oxidant->Alkoxysulfonium Salt + R-CH₂OH -78 °C Pummerer Rearrangement Pummerer Rearrangement Active Oxidant->Pummerer Rearrangement Temp > -60 °C Desired Aldehyde Desired Aldehyde Alkoxysulfonium Salt->Desired Aldehyde + Base (TEA/DIPEA) -78 °C → RT MTM Ether Byproduct MTM Ether Byproduct Pummerer Rearrangement->MTM Ether Byproduct + R-CH₂OH

Caption: The critical temperature-dependent fork in the Swern oxidation pathway.

Recommended Protocols & Data

To help you choose the best method, the table below compares the top three recommended oxidation procedures.

Table 1: Comparison of Recommended Oxidation Methods

FeatureDess-Martin Periodinane (DMP)Swern OxidationTEMPO (Anelli-type) Oxidation
Reagents DMP in CH₂Cl₂DMSO, (COCl)₂, Et₃N or DIPEA in CH₂Cl₂TEMPO (cat.), NaOCl, KBr, NaHCO₃ in CH₂Cl₂/H₂O
Temperature Room Temperature-78 °C0 °C to Room Temperature
pH NeutralBasic (during elimination)Mildly Basic (pH ~9)
Key Advantage Excellent for preventing epimerization; simple workup; high chemoselectivity.[5][7]Prevents over-oxidation; byproducts are volatile.[8]Catalytic, uses inexpensive bleach, environmentally benign.[13]
Main Drawback Reagent is expensive and potentially explosive under certain conditions.[5]Requires strict cryogenic control; produces foul odor (DMS).[8][10]Biphasic reaction; risk of epimerization if pH is not controlled.[3]
Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is our primary recommendation for the oxidation of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate due to its mild conditions and high fidelity in preserving stereochemistry.[5][17]

Materials:

  • tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (1.0 equiv)

  • Dess-Martin Periodinane (1.1 - 1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the starting amino alcohol (1.0 equiv) in anhydrous CH₂Cl₂.

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (1.1-1.5 equiv) portion-wise over 5-10 minutes. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until both layers are clear. The thiosulfate reduces any excess DMP.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude aldehyde can then be purified by flash column chromatography on silica gel.

Troubleshooting Workflow: A Logical Approach

G Start Analyze Crude Reaction Mixture Purity Is stereochemical purity compromised? Start->Purity OverOx Is carboxylic acid the major byproduct? Purity->OverOx No Sol_Epimer Problem: Epimerization - Use DMP oxidation. - If using Swern, use DIPEA and  buffered quench (NH₄Cl). Purity->Sol_Epimer Yes Yield Is conversion low? OverOx->Yield No Sol_OverOx Problem: Over-oxidation - Ensure anhydrous conditions. - Switch to a mild oxidant  (DMP, Swern, TEMPO). OverOx->Sol_OverOx Yes Sol_Yield Problem: Low Conversion - Check reagent purity/age. - For Swern, verify temp (-78 °C). - Increase reaction time or  reagent stoichiometry. Yield->Sol_Yield Yes Success High Yield & Purity of Aldehyde Yield->Success No

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: cis- vs trans-tert-Butyl N-[2-(hydroxymethyl)cyclobutyl]carbamate

As a conformationally restricted building block, tert-butyl N-[2-(hydroxymethyl)cyclobutyl]carbamate is highly valued in the development of synthetic biologics, PARP7 inhibitors 1, and conformationally rigid peptidomimet...

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Author: BenchChem Technical Support Team. Date: March 2026

As a conformationally restricted building block, tert-butyl N-[2-(hydroxymethyl)cyclobutyl]carbamate is highly valued in the development of synthetic biologics, PARP7 inhibitors 1, and conformationally rigid peptidomimetics 2. However, the cyclobutane ring imposes significant ring strain (~26 kcal/mol) and a rigid dihedral angle that drastically alters the reactivity of its stereoisomers.

This guide objectively compares the reactivity profiles of the cis and trans isomers, focusing on how Neighboring Group Participation (NGP) , steric hindrance , and ring strain dictate their behavior in standard synthetic workflows.

Mechanistic Causality: The Role of Stereochemistry

The fundamental divergence in reactivity between the cis and trans isomers stems from their spatial geometry:

  • The cis-Isomer (Syn-periplanar): The -NHBoc and -CH₂OH groups are forced into close proximity on the same face of the cyclobutane ring. This enables the nucleophilic carbonyl oxygen of the Boc group to interact with electrophilic centers generated at the hydroxymethyl carbon, leading to rapid intramolecular cyclization (NGP).

  • The trans-Isomer (Anti-periplanar): The functional groups reside on opposite faces of the ring. Intramolecular reactions between these groups would require the formation of a trans-fused 4,5- or 4,6-bicyclic system. Due to extreme ring strain (a corollary of Bredt's rules applied to small rings), such cyclizations are geometrically forbidden, forcing the trans-isomer to react exclusively via intermolecular pathways 3.

Quantitative Reactivity Comparison
Chemical Property / Reactioncis-Isomertrans-IsomerMechanistic Causality
Dihedral Angle (C1-C2) ~0° to 60°~120° to 180°Cyclobutane ring puckering dictates spatial alignment.
Tosylation Yield (Stable Product) Low (<30% isolated)High (>85% isolated)Cis undergoes rapid NGP to form a cyclic carbamate; trans cannot.
Silylation Rate (TBDPSCl) SlowFastSteric clash from the adjacent bulky Boc group hinders the cis face.
Intramolecular Lactamization Rapid (Forms γ-lactam)Does Not OccurTrans-fused bicyclic systems are sterically forbidden; oligomerizes instead.

Electrophilic Activation & Neighboring Group Participation

When converting the hydroxyl group into a leaving group (e.g., via tosylation or mesylation), the cis isomer is highly prone to NGP. The Boc carbonyl oxygen attacks the activated carbon, displacing the tosylate to form an intermediate oxazinium ion. This intermediate rapidly loses a tert-butyl cation to yield a stable bicyclic cyclic carbamate. The trans isomer simply forms the stable tosylate.

TosylationReactivity Cis cis-Isomer (Syn-periplanar arrangement) Reagent TsCl, Pyridine, DMAP 0 °C to RT Cis->Reagent Trans trans-Isomer (Anti-periplanar arrangement) Trans->Reagent CisTs cis-Tosylate Intermediate (Kinetically Unstable) Reagent->CisTs Electrophilic Activation TransTs trans-Tosylate (Thermodynamically Stable) Reagent->TransTs Electrophilic Activation NGP Neighboring Group Participation (NGP) Boc-carbonyl oxygen attacks C2 CisTs->NGP RT / Heat NoNGP No Intramolecular Reaction Sterically Forbidden TransTs->NoNGP Carbamate Bicyclic Cyclic Carbamate (m/z 128.1) NGP->Carbamate StableTs Isolated trans-Tosylate (m/z 356.1) NoNGP->StableTs

Reaction pathways of cis vs trans isomers during tosylation highlighting NGP.

Self-Validating Protocol: Selective Tosylation

To successfully isolate the cis-tosylate without triggering NGP, strict thermal control is required.

  • Preparation: Dissolve 1.0 eq of the isomer in anhydrous DCM (0.1 M). Add 2.0 eq of Pyridine and 0.1 eq of DMAP.

  • Thermal Control (Critical): Cool the reaction strictly to 0 °C. Causality: The activation energy for NGP cyclization is easily reached at room temperature. Maintaining 0 °C kinetically traps the cis-tosylate.

  • Activation: Add 1.2 eq of p-Toluenesulfonyl chloride (TsCl) portion-wise. Stir at 0 °C for 4 hours.

  • Validation Check: Analyze via LC-MS.

    • Trans-reaction: Will show a dominant [M+H]⁺ peak at m/z 356.1.

    • Cis-reaction: If thermal control fails, the LC-MS will show a massive shift to m/z 128.1, confirming the loss of the tosylate and tert-butyl groups via NGP to form the cyclic carbamate.

Oxidation and Lactamization Dynamics

Oxidation of the hydroxymethyl group yields 2-(Boc-amino)cyclobutanecarboxylic acid. Upon Boc deprotection, the resulting amino acid exhibits completely divergent behavior during peptide coupling based on its stereochemistry.

LactamizationLogic Start Oxidation & Boc Deprotection Yields 2-aminocyclobutanecarboxylic acid CisAmine cis-Amino Acid Start->CisAmine TransAmine trans-Amino Acid Start->TransAmine Coupling EDC·HCl, HOBt, DIPEA (High Dilution: 0.001 M) CisAmine->Coupling TransAmine->Coupling Lactam Bicyclic γ-Lactam Formation (Favored by proximity) Coupling->Lactam Intramolecular Polymer Intermolecular Oligomerization (Trans-fusion is highly strained) Coupling->Polymer Intermolecular

Lactamization logic tree demonstrating stereochemically divergent outcomes.

Self-Validating Protocol: Stereospecific Lactamization

This protocol proves the geometric impossibility of trans-lactamization.

  • Oxidation: Treat the starting material with catalytic RuCl₃ and 3.0 eq NaIO₄ in MeCN/H₂O/CCl₄ (2:2:1) to yield the carboxylic acid.

  • Deprotection: Stir the intermediate in 20% TFA/DCM for 2 hours to remove the Boc group. Remove solvent in vacuo.

  • Coupling (Dilution Strategy): Dissolve the crude amino acid in anhydrous DCM to a highly dilute concentration of 0.001 M. Causality: High dilution statistically favors intramolecular reactions (lactamization) over intermolecular collisions (oligomerization).

  • Reaction: Add 1.5 eq EDC·HCl, 1.5 eq HOBt, and 3.0 eq DIPEA. Stir at room temperature for 12 hours.

  • Validation Check:

    • Cis-isomer: Mass spectrometry will show a clean [M+H]⁺ peak at m/z 112.1, indicating successful formation of the 2-azabicyclo[3.2.0]heptan-3-one (bicyclic γ-lactam).

    • Trans-isomer: Mass spectrometry will lack the m/z 112.1 peak entirely, instead showing higher molecular weight polymeric masses (e.g., dimers at m/z 223.2), validating that trans-lactamization is sterically forbidden.

References

  • Google Patents.
  • Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics National Center for Biotechnology Information (PMC). URL:[Link]

  • A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid ResearchGate. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Structural Validation: Confirming the cis-Stereochemistry of tert-butyl N-[2-(hydroxymethyl)cyclobutyl]carbamate using 2D NOESY NMR

In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for understandi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for understanding its biological activity, reactivity, and potential as a therapeutic agent. For molecules like tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate, a versatile building block used in the synthesis of enzyme inhibitors and receptor modulators, the relative orientation of its substituents—its stereochemistry—governs its function.[1]

This guide provides an in-depth, experience-driven comparison of nuclear magnetic resonance (NMR) techniques for validating the cis-stereochemistry of this specific cyclobutane derivative. We will focus on the pivotal role of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) as a robust, accessible, and definitive tool for confirming through-space atomic proximities, a task for which through-bond correlation experiments fall short.

The Challenge: Beyond Connectivity to Conformation

Standard 1D and 2D NMR techniques like COSY (Correlation Spectroscopy) are indispensable for mapping the covalent framework of a molecule. They reveal which protons are J-coupled, typically through two or three bonds, allowing us to piece together the spin systems within the cyclobutane ring and its substituents.

However, COSY cannot differentiate between the cis and trans diastereomers. In both isomers, the atom-to-atom connectivity is identical. The critical difference lies in the spatial arrangement of the N-Boc-carbamate and the hydroxymethyl groups. Are they on the same face of the cyclobutane ring (cis) or on opposite faces (trans)? Answering this requires a technique that measures proximity through space, irrespective of the bonding network. This is the domain of the Nuclear Overhauser Effect (NOE).[2][3]

The Solution: 2D NOESY for Through-Space Correlation

The NOE is a phenomenon where the perturbation of one nuclear spin affects the spin of a neighboring nucleus through magnetic dipole-dipole interactions.[4] This effect is exquisitely sensitive to the distance between nuclei, decaying proportionally to the inverse sixth power of the distance (1/r⁶).[5] Consequently, an observable NOE is a definitive indicator that two protons are close in space, typically within 5 Angstroms (Å).[6][7]

The 2D NOESY experiment maps these through-space interactions across the entire molecule in a single experiment. A cross-peak in a NOESY spectrum between two protons that are not directly J-coupled provides unambiguous evidence of their spatial proximity.[8]

Visualizing the Target Molecule and the Key Interaction

To confirm the cis stereochemistry of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate, we must observe an NOE between a proton on the cyclobutane ring at position 1 (H1) and the methylene protons of the hydroxymethyl group at position 2 (H2'). This interaction is only possible if these groups are on the same face of the ring.

Caption: Predicted key NOE correlation for the cis isomer.

Experimental Protocol: A Self-Validating Workflow

A trustworthy structural assignment relies on a logical and self-validating experimental workflow. The NOESY experiment should not be performed in isolation but as the culminating step that builds upon foundational data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Prep Dissolve ~10-20 mg in 0.6 mL CDCl₃ Filter Filter into high-quality 5mm NMR tube Prep->Filter Degas Degas with N₂ or Ar, or via freeze-pump-thaw Filter->Degas Proton 1. Acquire ¹H NMR Spectrum Degas->Proton COSY 2. Acquire ¹H-¹H COSY Spectrum Proton->COSY NOESY 3. Acquire 2D NOESY Spectrum COSY->NOESY Analysis Process & Analyze Spectra NOESY->Analysis Confirm Confirm cis-stereochemistry via key NOE cross-peak Analysis->Confirm

Caption: Logical workflow for structural validation using NMR.

Step-by-Step 2D NOESY Acquisition Protocol

This protocol is designed for a modern 400-600 MHz NMR spectrometer.

  • Sample Preparation (Critical for Success):

    • Concentration: Prepare a sample of approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio in a standard ¹H spectrum within 16 scans. [9] * Purity: Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton or glass wool plug into a high-quality NMR tube. Solid impurities can degrade spectral resolution. [9] * Degassing: This step is paramount. Dissolved paramagnetic oxygen significantly shortens relaxation times and can quench or eliminate the NOE effect. Degas the sample by bubbling a gentle stream of an inert gas like argon or nitrogen through the solution for 5-10 minutes or, for best results, perform three freeze-pump-thaw cycles. [10]

  • Spectrometer Setup and Initial Experiments:

    • Lock and shim the spectrometer on your sample to achieve optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum to verify sample integrity and reference the chemical shifts.

    • (Recommended) Acquire a 2D COSY spectrum to confirm all through-bond proton-proton couplings. This data complements the NOESY analysis.

  • 2D NOESY Parameter Selection (Explaining the Causality):

    • Pulse Program: Select a standard gradient-enhanced NOESY pulse sequence (e.g., noesygpph on Bruker systems). Gradient selection helps suppress artifacts. [11] * Mixing Time (d8 or tₘ): This is the most crucial parameter. [7][12]During this delay, cross-relaxation occurs, allowing the NOE to build up.

      • Choice: For small molecules like our target (MW ≈ 201 g/mol ), which tumble rapidly in solution, NOE buildup is relatively slow. A mixing time between 0.5 and 1.0 seconds is optimal. [7][12]A good starting point is 800 ms (0.8 s). [6] * Causality: Too short a mixing time will result in very weak or non-existent cross-peaks. Too long a time can lead to complications from spin diffusion (NOE transfer to unintended protons), though this is less of a concern for small molecules.

    • Relaxation Delay (d1): This is the time between scans to allow protons to return to thermal equilibrium. It should be set to at least 1.3 times the longest T1 relaxation time of the protons of interest. A value of 1-2 seconds is typically sufficient. [11] * Number of Scans (ns): NOESY cross-peaks are inherently weaker than COSY peaks. [9]A higher number of scans per increment is required. Start with 8 or 16 scans and increase if necessary to improve the signal-to-noise ratio.

    • Number of Increments (ni): This determines the resolution in the indirect (F1) dimension. A value between 256 and 512 provides a good balance between resolution and experiment time.

  • Data Acquisition and Processing:

    • Acquire the data, which may take from 1 to several hours depending on the chosen parameters.

    • Process the 2D data using a squared sine-bell window function in both dimensions followed by a 2D Fourier transform.

    • Carefully phase the spectrum. For small molecules, the diagonal peaks and the NOE cross-peaks should have opposite phases (e.g., diagonal is positive/red, cross-peaks are negative/blue). [4][13]

Comparison with Alternative Methodologies

While 2D NOESY is a powerful tool, it is essential to understand its place among other structural elucidation techniques.

TechniquePrincipleInformation ProvidedProsCons
2D NOESY Through-space ¹H-¹H dipolar couplingUnambiguous spatial proximity (<5 Å) between all protons. [4]Provides a global view of all interactions in one experiment; robust for small molecules.Can be time-consuming; sensitive to sample prep (degassing is crucial); weak signal intensity. [9]
1D NOE Difference Selective irradiation of one proton and observation of intensity changes in others.Spatial proximity relative to a single, specific proton.Faster for confirming a few specific interactions; can be quantitative (% enhancement).Can suffer from artifacts; only one interaction tested at a time; less sensitive than 2D methods. [11]
2D ROESY Through-space dipolar coupling in the rotating frame.Spatial proximity, particularly for medium-sized molecules (MW ~700-1500 Da). [14]ROE is always positive and does not go to zero for medium-sized molecules where NOE can vanish. [7][15]More demanding experiment with lower signal-to-noise and more potential artifacts than NOESY. [6]
2D COSY Through-bond ¹H-¹H scalar (J) coupling.Connectivity map of protons coupled through 2-3 bonds. [16]Fast, robust experiment; essential for assigning the basic spin system.Provides no information on through-space proximity for non-coupled protons; cannot distinguish diastereomers.
X-ray Crystallography Diffraction of X-rays by a single crystal lattice.Definitive 3D structure, bond lengths, and angles in the solid state.The "gold standard" for absolute structural determination. [1]Requires a high-quality single crystal, which can be difficult or impossible to grow; structure may differ from the solution-state conformation.
The Verdict: Why NOESY is the Method of Choice

For tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate, 2D NOESY emerges as the optimal technique for stereochemical validation in a research or drug development setting.

  • Definitive & Sufficient: It directly answers the critical question of cis/trans geometry by probing the spatial relationship between the key protons (H1 and H2').

  • Solution-State Relevance: It provides the structure in solution, which is the most relevant medium for predicting biological interactions, unlike the solid-state structure from X-ray crystallography.

  • Efficiency: While a single experiment can take a few hours, it provides a comprehensive map of all through-space interactions, often revealing other conformational details about the molecule simultaneously.

  • Accessibility: It is a standard experiment available on virtually all modern NMR spectrometers, not requiring specialized equipment beyond what is needed for routine characterization.

By following a logical workflow and understanding the causality behind the experimental parameters, any researcher proficient in NMR can confidently use 2D NOESY to validate the stereochemistry of this and many other complex small molecules, ensuring the integrity and quality of their scientific endeavors.

References

  • University of Ottawa NMR Facility Blog. NOESY: Small Molecules vs Large Molecules. (2008). Available from: [Link]

  • Claridge, T. D. W. 2D-NMR Techniques for the Research Organic Chemist. (1999). Available from: [Link]

  • IU NMR Facility. 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Available from: [Link]

  • UCSB Chemistry and Biochemistry. 2D 1H-1H NOESY. Available from: [Link]

  • Rinaldi, P. L. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]

  • Roberts, J. D., et al. Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Journal of the American Chemical Society. (1969). Available from: [Link]

  • Reich, H. J. 2D-NOESY Spectra of Small Molecules - Hints And Tips. University of Wisconsin. Available from: [Link]

  • Decatur, J. NOESY and ROESY. (2018). Available from: [Link]

  • Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Available from: [Link]

  • University of Missouri. NOESY and EXSY. Available from: [Link]

  • Khetrapal, C. L., et al. Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences. (1995). Available from: [Link]

  • Legrand, M., et al. Stereochemistry of Cyclobutane and Heterocyclic Analogs. ResearchGate. (1977). Available from: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. (2025). Available from: [Link]

  • Chemistry LibreTexts. NOESY Spectra. (2022). Available from: [Link]

  • Chemistry LibreTexts. 5.4: NOESY Spectra. (2025). Available from: [Link]

  • Kemmink, J., et al. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. European Biophysics Journal. (1987). Available from: [Link]

  • Abraham, R. J., et al. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. (2011). Available from: [Link]

  • Epistemeo. How to interpret a NOESY NMR spectrum. YouTube. (2012). Available from: [Link]

Sources

Validation

Comparative Guide: Biological Activity of Cyclobutyl vs. Cyclopropyl Carbamate Derivatives

Executive Summary In modern structure-based drug design, replacing labile amide bonds with organic carbamates is a proven strategy to mitigate enzymatic hydrolysis while maintaining critical hydrogen-bonding networks. Ho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, replacing labile amide bonds with organic carbamates is a proven strategy to mitigate enzymatic hydrolysis while maintaining critical hydrogen-bonding networks. However, the choice of the terminal substituent on the carbamate—specifically between small cycloalkyl groups like cyclopropyl and cyclobutyl —profoundly impacts the molecule's biological activity, metabolic stability, and conformational geometry.

This guide provides an objective, data-driven comparison of cyclopropyl and cyclobutyl carbamate derivatives. By analyzing their physicochemical properties, steric profiles, and metabolic liabilities, this document equips medicinal chemists and drug development professionals with the mechanistic insights needed to select the optimal carbamate isostere for their target.

Mechanistic Foundations: The Cycloalkyl Carbamate Divergence

To understand why a single carbon difference between a 3-membered and 4-membered ring drastically alters biological activity, we must examine the causality behind their physicochemical behavior[1]:

  • Conformational Locking (The Syn/Anti Rotamer Effect): Carbamates exhibit a pseudo-double bond character due to amide resonance, lowering the rotational barrier compared to standard amides. The steric bulk of the attached cycloalkyl group dictates the equilibrium between syn and anti rotamers. Cyclopropyl groups, due to their rigid and compact nature, highly restrict this rotation, often locking the carbamate into a specific bioactive conformation.

  • Metabolic Stability (The C-H Bond Paradox): Cyclobutyl rings possess more secondary C-H bonds (methylenes) with standard sp3 hybridization, making them highly susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation. In contrast, the high ring strain of the cyclopropyl group increases the s -character of its C-H bonds, strengthening them and rendering the cyclopropyl ring highly resistant to oxidative metabolism.

  • Steric Bulk and Lipophilicity: Cyclobutyl rings exhibit reduced ring strain and higher lipophilicity (LogP) than cyclopropyl rings. While this allows cyclobutyl derivatives to maximize van der Waals interactions in broader hydrophobic pockets, it causes severe steric clashes in narrow binding channels.

SAR_Logic A Target Binding Pocket Analysis B Narrow Channel (High Steric Constraint) A->B C Broad Hydrophobic Pocket (Low Steric Constraint) A->C D Select Cyclopropyl Carbamate (High bio-conformation %, Low bulk) B->D E Select Cyclobutyl Carbamate (Maximizes van der Waals) C->E F Metabolic Liability Check (CYP450 Oxidation) E->F Assess C-H oxidation F->D If clearance is too high

Logical workflow for selecting cycloalkyl carbamates based on steric and metabolic constraints.

Case Studies & Experimental Data

Case Study 1: IDO1 Inhibitors (Potency vs. Metabolic Stability)

During the optimization of tetrahydroquinoline IDO1 inhibitors, researchers utilized carbamates to mitigate D-pocket amide hydrolysis[2]. The transition from linear alkyl chains to cycloalkyl groups revealed a critical trade-off between target engagement and hepatic clearance.

Table 1: SAR of Carbamate Derivatives in IDO1 Inhibitors

Carbamate DerivativeR-GroupHeLa IC₅₀ PotencyRat Hepatocyte StabilityhERG BindingMechanistic Observation
Compound 14 MethylModerateHighLowBaseline stability; suboptimal hydrophobic pocket filling.
Compound 18 CyclopropylExcellentHighLowOptimal balance. High s -character prevents CYP oxidation[3].
Compound 19 CyclobutylExcellentReduced LowMaximized van der Waals interactions improved potency, but extra methylenes led to rapid metabolic clearance[2].
Case Study 2: Cbl-b Inhibitors (Steric Constraints & Conformation)

In the discovery of Cbl-b inhibitors using structure-based drug design, the binding pocket presented a highly narrow channel[4].

Table 2: Conformational Analysis of Cbl-b Carbamate Inhibitors

Carbamate DerivativeBioactive Conformation (%)Target Pocket FitImpact on Biochemical Potency
Methyl ~75%LooseBaseline
Cyclopropyl ~93% Optimal900-fold total gain (with core optimizations)
Cyclobutyl LowToo BulkyPoor (Steric clash predicted by docking)

Experimental Methodologies

Protocol 1: Synthesis of Cycloalkyl Carbamates via Chloroformate Activation

Causality: Direct reaction of amines with cycloalkyl chloroformates is efficient. However, because cyclobutyl chloroformate is chemically less stable than cyclopropyl chloroformate, generating a mixed carbonate intermediate using p-nitrophenyl chloroformate is often required for cyclobutyl derivatives to prevent degradation during synthesis[1].

Step-by-Step Procedure:

  • Preparation of Activated Carbonate (For Cyclobutyl): Dissolve cyclobutanol (1.0 eq) and p-nitrophenyl chloroformate (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add pyridine (1.2 eq) dropwise. Stir for 2 hours to yield cyclobutyl p-nitrophenyl carbonate. (Note: For cyclopropyl, commercially available cyclopropyl chloroformate can be used directly).

  • Amine Coupling: To a solution of the target amine (1.0 eq) in DCM, add the activated carbonate or cyclopropyl chloroformate (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 4-12 hours. Monitor via LC-MS. The assay self-validates when the UV peak of the starting amine completely disappears, replaced by a single peak corresponding to the [M+H]⁺ mass of the carbamate.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure cycloalkyl carbamate.

Protocol 2: Self-Validating In Vitro Hepatocyte Stability Assay

Causality: Evaluating intrinsic clearance is critical when choosing between cyclopropyl (low clearance) and cyclobutyl (high clearance). Hepatocytes contain the full complement of hepatic drug-metabolizing enzymes (CYPs, UGTs), providing a more accurate in vivo prediction than liver microsomes.

Step-by-Step Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved rat or human hepatocytes in Williams' E medium.

    • Self-Validation Checkpoint: Assess viability using Trypan Blue exclusion. The assay must be aborted if viability is <70%, as dead cells leak enzymes and artificially skew clearance rates.

  • Incubation: Pre-warm hepatocyte suspension ( 1×106 cells/mL) to 37 °C. Add the carbamate test compound to achieve a final concentration of 1 µM. Ensure final DMSO concentration is <0.1% to prevent artificial CYP inhibition.

  • Time-Course Sampling: At t=0,15,30,60,90, and 120 minutes, transfer 50 µL aliquots of the incubation mixture into a quenching plate.

  • Quenching: Quench the reaction immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide).

    • Causality: The organic solvent instantly precipitates cellular proteins, halting all enzymatic degradation at the exact time point.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Control Validation: Concurrently run Verapamil (high clearance control) and Warfarin (low clearance control). The assay data is only accepted if the half-lives of these controls fall within established historical baseline ranges.

Assay_Protocol Step1 Hepatocyte Thawing & Viability (>70% Required) Step2 Compound Incubation (1 µM, 37°C) Step1->Step2 Step3 Time-Course Aliquots (0-120 min) Step2->Step3 Step4 Acetonitrile Quench + Internal Standard Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Self-validating hepatocyte stability assay workflow with built-in viability checkpoints.

References

  • Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design Source: Journal of Medicinal Chemistry URL:[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: Journal of Medicinal Chemistry (via PMC/NIH) URL:[Link]

Sources

Comparative

mass spectrometry fragmentation patterns of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate

As a Senior Application Scientist in mass spectrometry, I frequently encounter the analytical challenge of distinguishing conformationally restricted stereoisomers in early-stage drug development. tert-Butyl N-[cis-2-(hy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in mass spectrometry, I frequently encounter the analytical challenge of distinguishing conformationally restricted stereoisomers in early-stage drug development. tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (Exact Mass: 201.1365 Da) is a highly valuable building block in medicinal chemistry. However, its structural features—a strained cyclobutane ring, a cis-oriented hydroxymethyl group, and a labile tert-butyloxycarbonyl (Boc) protecting group—create a complex but highly predictable fragmentation cascade under electrospray ionization tandem mass spectrometry (ESI-MS/MS).

This guide objectively compares the MS/MS fragmentation performance of this cis-cyclobutane derivative against its trans-stereoisomer and a structural analog (a cyclopentyl isomer), providing the mechanistic causality and self-validating protocols necessary for robust analytical characterization.

Mechanistic Principles of Fragmentation: Unpacking the Causality

To confidently identify this compound, we must understand the physical chemistry driving its fragmentation in a collision cell. The breakdown is not random; it follows three distinct, sequential mechanistic pathways:

  • Charge-Remote Boc Cleavage (-100 Da): The defining feature of N-Boc protected amines under Collision-Induced Dissociation (CID) is the highly favored, combined neutral loss of isobutylene (56 Da) and carbon dioxide (44 Da)[1]. This process often proceeds via a charge-remote fragmentation mechanism analogous to carbamate thermolysis[2]. The resulting base peak is typically the protonated, unprotected amine at m/z 102.09 .

  • Stereo-Directed Dehydration (-18 Da): Following the loss of the Boc group, the molecule can lose water. The causality here is strictly stereochemical. In the cis-isomer, the proximity of the newly formed amine and the hydroxymethyl group allows for a low-energy, proximity-driven intramolecular proton transfer, making the dehydration peak (m/z 84.08 ) highly prominent.

  • Cyclobutane Retro-[2+2] Cleavage: Strained four-membered rings uniquely undergo retro-[2+2] cycloaddition under collisional activation, splitting the ring into two alkene fragments[3]. For the m/z 102.09 intermediate, this cleavage yields diagnostic fragments at m/z 44.05 (vinylamine cation) and m/z 74.06 .

MS_Fragmentation M [M+H]+ m/z 202.14 BocLoss [M+H - C4H8 - CO2]+ m/z 102.09 (Amine) M->BocLoss -100 Da (Isobutylene + CO2) H2OLoss [M+H - C4H8 - CO2 - H2O]+ m/z 84.08 BocLoss->H2OLoss -18 Da (H2O) Retro22 Retro-[2+2] Cleavage m/z 44.05 & 74.06 BocLoss->Retro22 Ring Cleavage

Fragmentation pathway of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate.

Comparative Fragmentation Analysis

To validate the identity of the cis-isomer, it must be differentiated from alternatives that share the same exact mass (C10H19NO3). The table below compares the high-resolution MS/MS data of the target compound against its trans-isomer and a cyclopentyl structural analog (tert-butyl (2-hydroxycyclopentyl)carbamate).

Feature / Fragmentcis-Cyclobutyl Derivativetrans-Cyclobutyl DerivativeCyclopentyl Isomer Analog
Precursor [M+H]+ m/z 202.1443m/z 202.1443m/z 202.1443
Primary Cleavage (-Boc) m/z 102.0919 (Base Peak)m/z 102.0919 (Base Peak)m/z 102.0919 (Base Peak)
Dehydration (-H2O) m/z 84.0813 (Dominant )m/z 84.0813 (Minor)m/z 84.0813 (Moderate)
Ring Cleavage m/z 44.05, 74.06 (Retro-[2+2])m/z 44.05, 74.06 (Retro-[2+2])m/z 67.05 (Cyclopentene cation)

Analytical Insights:

  • Stereoisomer Differentiation: The trans-isomer yields the exact same fragment masses as the cis-isomer, but the intensities differ drastically. Because the trans configuration forces the functional groups to opposite faces of the ring, the transition state for water loss is sterically hindered, resulting in a significantly lower intensity for the m/z 84.08 peak.

  • Structural Analog Differentiation: The cyclopentyl analog easily loses the Boc group and water, but it cannot undergo a retro-[2+2] cleavage[3]. The absence of m/z 44.05 and 74.06, replaced by a cyclopentene-derived cation (m/z 67.05), definitively rules out the cyclobutane scaffold.

Self-Validating Experimental Protocol (LC-HRMS/MS)

To ensure trustworthiness, the analytical method must be a self-validating system. By utilizing a Collision Energy (CE) Ramping technique, we can map the breakdown curve. If m/z 84.08 is truly a secondary fragment of m/z 102.09, its appearance will perfectly correlate with the depletion of the 102.09 precursor as CE increases.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Spike with a deuterated internal standard (e.g., Boc-amine-d9) to validate ionization efficiency.

  • UHPLC Separation:

    • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. The Boc group imparts significant hydrophobicity, ensuring strong retention (typical RT: 2.5 - 3.0 min).

  • ESI-HRMS/MS Acquisition:

    • Ionization: Positive Electrospray Ionization (ESI+). Capillary voltage: 3.0 kV.

    • Isolation: Isolate m/z 202.14 in the quadrupole (1.0 Da isolation window).

    • CE Ramping (Self-Validation): Acquire three simultaneous MS/MS scans at CE = 10 eV, 25 eV, and 40 eV.

      • 10 eV: Validates the intact [M+H]+ and initial Boc loss (m/z 102.09).

      • 25 eV: Maximizes the dehydration peak (m/z 84.08), validating the cis stereochemistry.

      • 40 eV: Forces the retro-[2+2] cleavage (m/z 44.05), validating the cyclobutane ring.

  • Data Processing: Extract ion chromatograms (EICs) for the exact masses (± 5 ppm) and plot the intensity of each fragment against the collision energy to generate the breakdown curve.

LCMS_Workflow Prep Sample Preparation LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI CID CE Ramping Fragmentation ESI->CID Detect High-Res Detection CID->Detect

Self-validating LC-MS/MS workflow for cyclobutane derivative analysis.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate
Reactant of Route 2
tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate
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